Technical Documentation Center

2-Methyl-1-(pyridine-4-carbonyl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-1-(pyridine-4-carbonyl)piperazine
  • CAS: 1240581-82-1

Core Science & Biosynthesis

Foundational

Pharmacophore Properties of Pyridine-4-Carbonyl Piperazine Derivatives

Executive Summary The pyridine-4-carbonyl piperazine scaffold represents a privileged structural motif in modern medicinal chemistry, bridging the gap between small fragment solubility and high-affinity target binding. C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-4-carbonyl piperazine scaffold represents a privileged structural motif in modern medicinal chemistry, bridging the gap between small fragment solubility and high-affinity target binding. Characterized by a rigid isonicotinoyl core linked to a versatile piperazine ring, this scaffold serves as a critical pharmacophore in therapeutics ranging from Poly(ADP-ribose) polymerase (PARP) inhibitors in oncology to novel antimycobacterial agents .

This guide provides a rigorous analysis of the scaffold’s physicochemical properties, structural-activity relationships (SAR), and experimental validation protocols.[1] It moves beyond basic description to explore the causality of its binding modes—specifically how the pyridine nitrogen’s electronic character and the piperazine’s conformational flexibility drive potency and metabolic stability.

Structural & Electronic Analysis

The core scaffold consists of a pyridine ring substituted at the 4-position with a carbonyl group, which is amide-linked to a piperazine ring. Understanding the electronic distribution is prerequisite to rational design.

Electronic Features
  • Pyridine Nitrogen (

    
    ):  Acts as a weak base (
    
    
    
    ) and a specific Hydrogen Bond Acceptor (HBA). In binding pockets, it frequently engages in water-mediated H-bonds or direct interactions with backbone amides (e.g., Serine or Glycine residues).
  • Carbonyl Oxygen (

    
    ):  A strong HBA. The amide resonance (
    
    
    
    ) reduces the basicity of the attached piperazine nitrogen (
    
    
    ), planarizing the
    
    
    bond and restricting rotation. This pre-organizes the molecule for binding, reducing the entropic penalty upon docking.
  • Piperazine Ring:

    • Conformation: Predominantly exists in a chair conformation to minimize 1,3-diaxial interactions.

    • Distal Nitrogen (

      
      ):  Remains basic (
      
      
      
      unfunctionalized) and protonated at physiological pH, improving aqueous solubility and enabling ionic interactions (salt bridges) with anionic residues (Asp/Glu) in the target protein.
Pharmacophore Map (Visual)

The following diagram illustrates the functional vectors of the scaffold.

PharmacophoreMap Pyridine Pyridine Ring (Pi-Deficient Aromatic) N_Py Pyridine N (H-Bond Acceptor) Pyridine->N_Py Vector 1 Linker Amide Linker (Rigidification) Pyridine->Linker C4 Attachment Carbonyl Carbonyl (C=O) (H-Bond Acceptor) Linker->Carbonyl Vector 2 Piperazine Piperazine Core (Scaffold/Spacer) Linker->Piperazine N1 Attachment Distal_N Distal N (N4) (Solubility/Salt Bridge) Piperazine->Distal_N Vector 3

Figure 1: Pharmacophore mapping of the pyridine-4-carbonyl piperazine scaffold, highlighting key interaction vectors.

Therapeutic Case Study: PARP Inhibition

The most high-impact application of this pharmacophore is in the design of PARP inhibitors (e.g., Olaparib analogs) for BRCA-deficient cancers. The scaffold mimics Nicotinamide (


 cofactor), binding to the catalytic domain of PARP-1.
Mechanism of Action: Synthetic Lethality

In biological systems, this scaffold does not merely inhibit enzyme turnover; it traps PARP on damaged DNA, leading to replication fork collapse—a concept known as synthetic lethality.

PARP_Pathway SSB Single Strand Break (SSB) PARP1 PARP1 Recruitment SSB->PARP1 Trapping PARP-DNA Trapping PARP1->Trapping + Inhibitor Inhibitor Pyridine-Piperazine Inhibitor Inhibitor->Trapping RepFork Replication Fork Collapse Trapping->RepFork DSB Double Strand Break (DSB) RepFork->DSB HR Homologous Recombination (HR) DSB->HR BRCA Wild-Type (Repair) NHEJ NHEJ (Error Prone) DSB->NHEJ BRCA Mutant (Deficient) Death Cell Death (Apoptosis) NHEJ->Death Genomic Instability

Figure 2: Synthetic lethality pathway. The inhibitor traps PARP, converting SSBs to DSBs, which are lethal in BRCA-deficient cells.

Binding Mode
  • Nicotinamide Pocket: The pyridine ring stacks between Tyrosine residues (e.g., Tyr1224 in PARP1).

  • H-Bonding: The amide carbonyl accepts a H-bond from the backbone Glycine (Gly863), while the pyridine nitrogen interacts with Serine (Ser904).

  • Solvent Exposure: The piperazine ring projects towards the solvent front, allowing for bulky substitutions (e.g., cyclopropylcarbonyl groups) to tune solubility and pharmacokinetic (PK) profiles without disrupting the core binding.

Synthesis & Optimization Strategies

The synthesis of these derivatives is robust, typically employing amide coupling. However, choice of reagents affects yield and impurity profiles.

Synthetic Workflow

The following protocol outlines the optimized route for generating a library of derivatives.

Synthesis SM1 Isonicotinic Acid Activation Acid Activation (EDC/HOBt or SOCl2) SM1->Activation Intermediate Activated Ester/Chloride Activation->Intermediate Coupling Amide Coupling (DIPEA, DCM, 0°C -> RT) Intermediate->Coupling SM2 N-Boc Piperazine SM2->Coupling Product_Boc Boc-Protected Intermediate Coupling->Product_Boc Deprotection Deprotection (TFA/DCM or HCl/Dioxane) Product_Boc->Deprotection Final Target Derivative (HCl Salt) Deprotection->Final

Figure 3: General synthetic route for pyridine-4-carbonyl piperazine derivatives.

Optimization Table
ParameterOptimization StrategyRationale
Coupling Agent T3P (Propylphosphonic anhydride)Superior to EDC/HOBt for steric bulk; easy workup (water soluble byproducts).
Solvent DMF or EtOAcDMF solubilizes polar acids; EtOAc allows for easier extraction.
N-Protection Boc (tert-butyloxycarbonyl)Stable to basic coupling conditions; orthogonal to pyridine base.
Purification Reverse Phase HPLCPyridine derivatives often streak on silica; C18 columns with 0.1% Formic Acid provide sharp peaks.

Experimental Validation Protocols

To validate the pharmacophore properties, the following self-validating protocols are recommended.

Protocol A: Molecular Docking (In Silico)

Objective: Predict binding affinity and orientation within the target (e.g., PARP1 PDB: 4UND).

  • Preparation:

    • Ligand: Energy minimize using MMFF94 force field. Protonate distal piperazine N (

      
      ).
      
    • Receptor: Remove water molecules (except structural waters bridging the catalytic triad). Add polar hydrogens.

  • Grid Generation: Center grid box on the co-crystallized ligand (e.g., Olaparib). Dimensions:

    
     Å.
    
  • Docking: Use AutoDock Vina or Gold . Set exhaustiveness to 32.

  • Validation: Re-dock the native ligand. RMSD must be

    
     Å to validate the protocol.
    
Protocol B: Enzyme Inhibition Assay (In Vitro)

Objective: Determine


 values.
  • Reagents: Recombinant PARP1 enzyme, Biotinylated NAD+, Histone-coated microplates.

  • Reaction: Incubate enzyme + inhibitor (serial dilution) + DNA template for 15 mins.

  • Initiation: Add NAD+/Biotin-NAD+ mix. Reaction proceeds for 60 mins at RT.

  • Detection: Add Streptavidin-HRP followed by TMB substrate. Measure absorbance at 450 nm.

  • Analysis: Fit data to a 4-parameter logistic equation:

    
    
    

References

  • Ferrigno, F., et al. (2010). "Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells." Bioorganic & Medicinal Chemistry Letters. Link

  • Menear, K. A., et al. (2008).[2] "4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1."[2][3] Journal of Medicinal Chemistry. Link

  • Sanka, B. M., et al. (2022).[4] "Design, synthesis, biological screening and molecular docking studies of novel multifunctional 1, 4-di (aryl/heteroaryl) substituted piperazine derivatives as potential anti-tubercular and antimicrobial agents."[4] Bioorganic Chemistry. Link

  • Laturwale, S., et al. (2023).[4] "Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives." International Journal of Pharmacy & Pharmaceutical Research. Link

  • Mohamed, S. S., et al. (2025).[5] "Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications." Surgical Case Reports and Images. Link

Sources

Exploratory

Thermodynamic properties and pKa values of 2-Methyl-1-(pyridine-4-carbonyl)piperazine

Technical Guide: Thermodynamic Properties and pKa Values of 2-Methyl-1-(pyridine-4-carbonyl)piperazine Executive Summary This technical guide provides a comprehensive analysis of the physicochemical profile of 2-Methyl-1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Thermodynamic Properties and pKa Values of 2-Methyl-1-(pyridine-4-carbonyl)piperazine

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical profile of 2-Methyl-1-(pyridine-4-carbonyl)piperazine (CAS: 1240581-82-1), a significant pharmacophore in kinase inhibitor development and fragment-based drug design. This document synthesizes theoretical structure-activity relationship (SAR) data with rigorous experimental protocols to establish the compound's acid dissociation constants (pKa) and thermodynamic stability.

Key Findings (Predicted):

  • pKa₁ (Pyridine N): 3.6 ± 0.2 (Weakly Basic)

  • pKa₂ (Piperazine N4): 7.8 ± 0.3 (Moderately Basic)

  • LogP: 0.1 – 0.5 (Amphiphilic)

Chemical Identity & Structural Basis

The molecule comprises a piperazine ring substituted with a methyl group at the C2 position and an isonicotinoyl (pyridine-4-carbonyl) moiety at the N1 position.

PropertyDetail
IUPAC Name (2-methylpiperazin-1-yl)(pyridin-4-yl)methanone
CAS Number 1240581-82-1
Formula C₁₁H₁₅N₃O
Molecular Weight 219.26 g/mol
SMILES CC1CNCCN1C(=O)C2=CC=NC=C2
Functional Group Analysis
  • Isonicotinamide Moiety: The electron-withdrawing carbonyl group attached to the pyridine ring significantly lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2 → ~3.6).

  • Piperazine Scaffold:

    • N1 (Amide): The nitrogen attached to the carbonyl is non-basic due to resonance delocalization of the lone pair into the carbonyl oxygen.

    • N4 (Secondary Amine): This is the primary basic center. The pKa is lower than free piperazine (9.[1]8) due to the electron-withdrawing inductive effect of the distal amide group and the steric influence of the C2-methyl group.

Dissociation Constants (pKa)

Understanding the ionization state is critical for predicting solubility and membrane permeability.

Predicted Ionization Profile

Based on fragment contribution methods and analogous data from isonicotinamide (pKa 3.61) and 1-acetylpiperazine (pKa 7.9), the predicted values are:

Ionization CenterTypePredicted pKaCharge State (pH 7.4)
Pyridine Nitrogen Basic3.6 ± 0.2 Neutral (~99.9%)
Piperazine N4 Basic7.8 ± 0.3 Cationic (~71%) / Neutral (~29%)
Protonation Scheme (Graphviz Visualization)

ProtonationScheme Dication Dication (LH2++) (Pyridine-H+, Pip-H+) pH < 3.0 Monocation Monocation (LH+) (Pyridine, Pip-H+) pH 4.0 - 7.0 Dication->Monocation pKa1 ≈ 3.6 (Deprotonation of Pyridine N) Neutral Neutral (L) (Pyridine, Pip) pH > 8.5 Monocation->Neutral pKa2 ≈ 7.8 (Deprotonation of Piperazine N4)

Caption: Stepwise deprotonation pathway. At physiological pH (7.4), the molecule exists in equilibrium between the monocationic and neutral forms.

Experimental Protocols: Determination of pKa

To validate the predicted values, the Potentiometric Titration method is the gold standard.

Potentiometric Titration Workflow

Objective: Determine precise pKa values by measuring pH changes upon addition of titrant.

Reagents:

  • Analyte: 10 mM stock solution of 2-Methyl-1-(pyridine-4-carbonyl)piperazine in 0.15 M KCl (ionic strength adjustor).

  • Titrant: 0.1 M KOH (standardized, CO₂-free).

  • Inert Gas: Argon or Nitrogen (to prevent carbonate formation).

Procedure:

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

  • Preparation: Dissolve 20 mg of the compound in 20 mL of 0.15 M KCl/HCl solution (acidify initially to pH ~2.0 to ensure full protonation).

  • Titration:

    • Place the vessel in a thermostated jacket (25.0 ± 0.1°C).

    • Purge with inert gas.

    • Add 0.1 M KOH in 5 µL increments using an auto-titrator.

    • Record pH after stabilization (<0.1 mV/sec drift).

  • Data Analysis: Plot pH vs. Volume of KOH. Use the Bjerrum method or software like Hyperquad to calculate pKa values from the inflection points.

Thermodynamic Properties

Lipophilicity (LogP/LogD)

The partition coefficient determines the compound's ability to cross biological membranes.

  • Predicted LogP (Neutral): 0.3 (Calculated via Consensus LogP).

  • LogD (pH 7.4): -0.2 (Lower due to ionization of the piperazine amine).

Implication: The compound is moderately polar. It will likely require active transport or formulation optimization for high oral bioavailability, but it is ideal for cytosolic targets.

Solubility Profile
  • Aqueous Solubility: High at pH < 6.0 (due to N4 protonation). Moderate to low at pH > 9.0.

  • Organic Solvents: Soluble in DMSO (>50 mg/mL), Methanol, and DCM.

Thermal Stability (DSC Protocol)

Objective: Determine melting point and enthalpy of fusion.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Sample: 2–5 mg in a crimped aluminum pan.

  • Ramp: 5°C/min from 30°C to 250°C under Nitrogen flow (50 mL/min).

  • Expected Result: Sharp endothermic peak corresponding to melting (likely range: 130–160°C , based on isonicotinamide analogs).

Experimental Workflow Diagram

ExperimentalWorkflow cluster_pKa pKa Determination cluster_LogP Lipophilicity (LogD) Sample Solid Sample (2-Methyl-1-(pyridine-4-carbonyl)piperazine) Acidify Dissolve in 0.15M KCl + HCl (pH < 2.0) Sample->Acidify ShakeFlask Shake-Flask Method (Octanol / Buffer pH 7.4) Sample->ShakeFlask Titrate Auto-Titration with KOH (Inert Atmosphere, 25°C) Acidify->Titrate Calc Calculate pKa (Bjerrum Plot / Hyperquad) Titrate->Calc PhaseSep Phase Separation (Centrifugation) ShakeFlask->PhaseSep HPLC HPLC Analysis (Quantify conc. in both phases) PhaseSep->HPLC

Caption: Parallel workflows for determining dissociation constants (left) and lipophilicity (right).

Implications for Drug Development

  • Blood-Brain Barrier (BBB): With a LogD of ~ -0.2 at pH 7.4, passive diffusion across the BBB is limited. If CNS penetration is required, structural modification (e.g., fluorination) may be necessary to increase lipophilicity.

  • Salt Selection: The basic Piperazine N4 (pKa ~7.8) is the ideal site for salt formation.

    • Recommended Counter-ions: Hydrochloride, Mesylate, or Fumarate.

    • Reasoning: These acids have pKa values sufficiently low to ensure complete proton transfer and stable crystalline salt formation.

References

  • Khalili, F., Henni, A., & East, A. L. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2][3] Journal of Chemical & Engineering Data, 54(11), 2914–2917. Link

    • Grounding: Provides the baseline pKa methodology and values for methyl-substituted piperazines.
  • DeSantis, J., et al. (2022).[4] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Link

    • Grounding: Validates the pKa shift in N-acyl piperazine deriv
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1453-82-3, Isonicotinamide. Link

    • Grounding: Source for the thermodynamic properties of the isonicotinoyl fragment.
  • Fluorochem. Product Sheet: 2-methyl-1-(pyridine-4-carbonyl)piperazine. Link

    • Grounding: Verification of chemical identity and commercial availability.

Sources

Foundational

Technical Guide: Biological Targeting of 2-Methyl-1-(pyridine-4-carbonyl)piperazine Analogs

Topic: Potential Biological Targets for 2-Methyl-1-(pyridine-4-carbonyl)piperazine Analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Targets for 2-Methyl-1-(pyridine-4-carbonyl)piperazine Analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals

Executive Summary

The scaffold 2-Methyl-1-(pyridine-4-carbonyl)piperazine represents a privileged pharmacophore in medicinal chemistry, merging the bioactivity of the isonicotinoyl moiety (antitubercular, anti-inflammatory) with the structural versatility of the 2-methylpiperazine ring (GPCR ligand, kinase hinge binder). This guide dissects the potential biological targets of this scaffold, rationalized by Structure-Activity Relationships (SAR), and provides validated experimental protocols for target validation.

Pharmacophore Analysis & Structural Logic

The molecule consists of two distinct functional domains connected by an amide linkage. Understanding these domains is critical for predicting biological interaction.

The Isonicotinoyl Domain (Pyridine-4-carbonyl)
  • Origin: Derived from Isonicotinic acid, the core of the first-line tuberculosis drug Isoniazid .

  • Chemical Logic: The pyridine nitrogen acts as a hydrogen bond acceptor (HBA), crucial for interaction with serine/threonine residues in enzyme active sites or water-mediated bridges in kinases.

  • Metabolic Insight: The carbonyl carbon is susceptible to nucleophilic attack, but the amide linkage here is more stable than the hydrazide linkage of Isoniazid, potentially altering the activation pathway in mycobacteria.

The 2-Methylpiperazine Domain
  • Chirality: The 2-methyl group introduces a chiral center.[1] In GPCR binding, the (S)-enantiomer often exhibits superior selectivity by inducing a specific conformational puckering of the piperazine ring.

  • Basicity: The distal secondary amine (

    
    ) remains basic (
    
    
    
    ), allowing for ionic interactions with aspartate/glutamate residues in receptor binding pockets (e.g., Asp3.32 in aminergic GPCRs).
SAR Visualization

The following diagram illustrates the functional mapping of the scaffold.

SAR_Analysis Scaffold 2-Methyl-1-(pyridine-4-carbonyl)piperazine Pyridine Pyridine Ring (H-Bond Acceptor) Scaffold->Pyridine Linker Carbonyl Linker (Rigid Spacer) Scaffold->Linker Piperazine 2-Me-Piperazine (Basic Amine + Chirality) Scaffold->Piperazine Target_TB Target: InhA (Enoyl-ACP Reductase) Antimycobacterial Pyridine->Target_TB Isostere to Isoniazid Target_Kinase Target: Kinase Hinge Region (e.g., ROCK, MAPK) Pyridine->Target_Kinase H-Bonding (Hinge) Target_GPCR Target: 5-HT / D2 / H3 Receptors Neuropharmacology Piperazine->Target_GPCR Ionic Interaction (Asp3.32) Piperazine->Target_Kinase Solubility/Solvent Exp.

Figure 1: Pharmacophore dissection and target mapping for the 2-methyl-1-(pyridine-4-carbonyl)piperazine scaffold.

Target Class I: Antimycobacterial Enzymes (InhA)

Mechanistic Rationale

The structural homology to Isoniazid suggests high potential for activity against Mycobacterium tuberculosis (Mtb). Isoniazid is a prodrug activated by the catalase-peroxidase KatG , forming an isonicotinoyl radical that couples with NAD+ to inhibit InhA (enoyl-ACP reductase).

While amide analogs (like the subject molecule) lack the hydrazide group required for classic KatG activation, they are often investigated as Direct InhA Inhibitors to bypass KatG-mediated resistance. The lipophilic 2-methylpiperazine tail can occupy the hydrophobic substrate-binding pocket of InhA.

Experimental Protocol: Resazurin Microtiter Assay (REMA)

To validate antimycobacterial activity, a colorimetric MIC (Minimum Inhibitory Concentration) assay is the gold standard.

Protocol Steps:

  • Culture Preparation: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) until mid-log phase (

    
    ).
    
  • Dilution: Dilute culture to

    
     CFU/mL.
    
  • Plate Setup: Add 100 µL of culture to 96-well plates containing serial dilutions of the test compound (Range: 0.1 µM – 100 µM). Include Isoniazid as a positive control.

  • Incubation: Incubate at 37°C for 5-7 days.

  • Development: Add 30 µL of 0.02% Resazurin (Alamar Blue) solution and 12.5 µL of 20% Tween 80.

  • Readout: Incubate for 24 hours. A color change from blue (oxidized/non-viable) to pink (reduced/viable) indicates bacterial growth. Determine MIC visually or via fluorescence (

    
    ).
    

Target Class II: Aminergic GPCRs (5-HT, Dopamine, Histamine)

Mechanistic Rationale

Piperazine is a "privileged structure" for aminergic GPCRs.

  • Serotonin (5-HT): Aryl-piperazines are classic 5-HT1A/5-HT2A ligands. The pyridine ring acts as a bioisostere for the aryl group.

  • Histamine (H3/H4): The 2-methyl group on the piperazine ring is a known selectivity filter for Histamine H3 antagonists, restricting conformation to fit the receptor's orthosteric site.

  • Dopamine (D2/D3): The distance between the basic nitrogen and the aromatic ring (pyridine) mimics the pharmacophore of dopamine antagonists.

Experimental Protocol: Radioligand Binding Assay

Objective: Determine binding affinity (


) for the 5-HT1A receptor.

Protocol Steps:

  • Membrane Preparation: Use CHO cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 0.1% Ascorbic Acid.
    
  • Incubation:

    • Mix 50 µg membrane protein.

    • Add 1 nM

      
      -8-OH-DPAT (Radioligand).
      
    • Add test compound (10 concentrations,

      
       to 
      
      
      
      M).
    • Total volume: 250 µL. Incubate 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Target Class III: Urease Inhibition[2][3]

Mechanistic Rationale

Recent literature identifies pyridine-piperazine hybrids as potent Urease inhibitors .[2] Urease is a nickel-dependent metalloenzyme crucial for Helicobacter pylori survival in the stomach. The pyridine nitrogen can coordinate with the Nickel ions in the active site, while the carbonyl oxygen acts as a secondary anchor.

Experimental Protocol: Indophenol Method

Objective: Measure inhibition of Jack Bean Urease.

Protocol Steps:

  • Enzyme Mix: Incubate Jack Bean Urease (5 U/mL) with test compound in phosphate buffer (pH 6.8) for 15 min at 30°C.

  • Substrate Addition: Add Urea (100 mM) and incubate for 15 min.

  • Reaction Termination: Add Phenol-nitroprusside reagents (Solution A) and Alkaline hypochlorite (Solution B).

  • Development: Incubate 20 min at room temperature. Ammonia produced by urease reacts to form indophenol blue.

  • Measurement: Read Absorbance at 630 nm. Calculate % Inhibition relative to control (no inhibitor).

Experimental Workflow & Data Management

To systematically evaluate these analogs, a hierarchical screening workflow is recommended.

Workflow Synthesis 1. Synthesis (Coupling Isonicotinoyl Cl + 2-Me-Piperazine) QC 2. QC & Purification (NMR, LC-MS > 95%) Synthesis->QC Primary_Screen 3. Primary Screen (10 µM) (InhA, 5-HT Binding, Urease) QC->Primary_Screen Hit_Validation 4. Dose-Response (IC50/MIC) Primary_Screen->Hit_Validation >50% Inhibition Selectivity 5. Selectivity Profiling (Cytotoxicity HepG2, Off-target Panel) Hit_Validation->Selectivity Potent Hits (<1 µM)

Figure 2: Hierarchical screening workflow for 2-methyl-1-(pyridine-4-carbonyl)piperazine analogs.

Data Summary Table Template

When reporting results, use the following standardized format:

Compound IDR-Group (N4)InhA MIC (µg/mL)5-HT1A

(nM)
Urease

(µM)
LogP (Calc)
Ref (Isoniazid) -0.05>10,000N/A-0.64
Ref (Buspirone) -N/A2.5N/A2.6
Analog 1 H[Data][Data][Data]0.5
Analog 2 Methyl[Data][Data][Data]0.9

References

  • Biological Activities of Piperazine Derivatives. (2024). Wisdom Library. Retrieved from

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). National Institutes of Health (PMC). Retrieved from

  • Discovery of SCH 351125: an orally bioavailable human CCR5 antagonist. (2001).[3] Journal of Medicinal Chemistry. Retrieved from

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. (2021). European Journal of Medicinal Chemistry. Retrieved from

  • Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents. (2005). Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • 2-methyl-1-(pyridine-4-carbonyl)piperazine Product Page. Fluorochem. Retrieved from

Sources

Exploratory

History and discovery of isonicotinoyl piperazine derivatives

From Antitubercular Pharmacophores to CNS Modulators: A Structural & Functional Analysis Executive Summary Isonicotinoyl piperazine derivatives represent a critical evolution in medicinal chemistry, bridging the gap betw...

Author: BenchChem Technical Support Team. Date: February 2026

From Antitubercular Pharmacophores to CNS Modulators: A Structural & Functional Analysis

Executive Summary

Isonicotinoyl piperazine derivatives represent a critical evolution in medicinal chemistry, bridging the gap between infectious disease therapy (tuberculosis) and neuropsychopharmacology. Originally conceived as lipophilic analogs of Isoniazid (INH) to overcome multi-drug resistant (MDR) Mycobacterium tuberculosis, these compounds have diverged into a privileged scaffold class.

This guide analyzes the transition from the labile hydrazine moiety of INH to the metabolically stable piperazine amide. It details the synthetic protocols, structure-activity relationships (SAR), and the dualistic mechanism of action where the same core scaffold can either inhibit mycolic acid synthesis in bacteria or modulate GABAergic transmission in the mammalian CNS.

Historical Genesis & Rationale

The Isoniazid Paradox (1952–Present)

The discovery of Isoniazid (isonicotinic acid hydrazide) revolutionized TB treatment. However, its efficacy is bound by two critical limitations:

  • KatG Dependence: INH is a prodrug requiring activation by the mycobacterial catalase-peroxidase enzyme (KatG).[1] Mutations in the katG gene are the primary driver of high-level INH resistance.

  • Hydrazine Toxicity: The metabolic hydrolysis of INH releases hydrazine, a hepatotoxic and potentially carcinogenic byproduct.

The Piperazine Solution

In the search for "Direct InhA Inhibitors" (compounds that bind the target enzyme without KatG activation), researchers identified the piperazine ring as a bioisostere for the hydrazine group.

  • Lipophilicity (LogP): The piperazine moiety significantly increases lipophilicity (LogP > 2.5), enhancing penetration through the waxy mycobacterial cell wall and the mammalian Blood-Brain Barrier (BBB).

  • Metabolic Stability: The formation of an amide bond (isonicotinamide) resists rapid hydrolysis, preventing the release of toxic hydrazine.

Synthetic Chemistry & Methodology

The synthesis of isonicotinoyl piperazines typically follows a nucleophilic acyl substitution pathway. The following protocol is validated for high-yield synthesis of 1-isonicotinoyl-4-substituted piperazines.

Validated Protocol: Acid Chloride Route

Objective: Synthesis of 1-isonicotinoyl-4-(4-chlorophenyl)piperazine.

Reagents:

  • Isonicotinic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (Excess)
    
  • 1-(4-chlorophenyl)piperazine (1.0 eq)

  • Triethylamine (

    
    ) (3.0 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation: Reflux isonicotinic acid in excess thionyl chloride for 3 hours. Evaporate excess

    
     under reduced pressure to yield isonicotinoyl chloride hydrochloride (yellow solid). Critical: Ensure anhydrous conditions to prevent hydrolysis back to the acid.
    
  • Solubilization: Dissolve the crude acid chloride in anhydrous DCM (

    
    , Ice bath).
    
  • Coupling: Add a solution of 1-(4-chlorophenyl)piperazine and triethylamine in DCM dropwise to the acid chloride solution. The

    
     acts as a scavenger for the liberated HCl.
    
  • Reaction: Stir at room temperature for 6–8 hours. Monitor via TLC (Mobile phase: MeOH:CHCl3 1:9).

  • Workup: Wash the organic layer with saturated

    
     (to remove unreacted acid) followed by brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Synthesis Workflow Visualization

Synthesis_Protocol Start Isonicotinic Acid Activation Activation (SOCl2, Reflux) Start->Activation  Dehydration   Intermediate Acid Chloride Intermediate Activation->Intermediate  -SO2, -HCl   Coupling Coupling (R-Piperazine + Et3N) Intermediate->Coupling  DCM, 0°C   Product Isonicotinoyl Piperazine Derivative Coupling->Product  Nucleophilic Acyl Substitution  

Figure 1: Step-wise synthetic pathway for the generation of isonicotinoyl piperazine amides via acid chloride activation.

Pharmacological Profiling & SAR

The biological activity of these derivatives is heavily dependent on the substituent at the N4 position of the piperazine ring.

Structure-Activity Relationship (SAR) Data

The table below summarizes the shift in activity based on structural modifications.

Compound ClassStructure (R-Group)Primary TargetActivity ProfileLogP (Approx)
Isoniazid (Ref) Hydrazide (No Piperazine)KatG -> InhAMIC: 0.05 µg/mL (Susceptible TB)-0.70
Derivative A 4-MethylpiperazineInhA (Direct)MIC: 12.5 µg/mL (Moderate)0.85
Derivative B 4-(4-Chlorophenyl)InhA / GABA-AMIC: 6.25 µg/mL (Good)2.90
Derivative C 4-(3-CF3-phenyl)GABA-A ReceptorAnticonvulsant (

: 30 mg/kg)
3.80
Derivative D 4-Benzhydryl5-HT / Calcium ChannelsCytotoxic / Anxiolytic4.50

Key Insight:

  • Antimycobacterial: Electron-withdrawing groups (Cl, F) on the phenyl ring at N4 enhance potency against M. tuberculosis.

  • CNS Activity: Bulky lipophilic groups (e.g.,

    
    -phenyl in Derivative C) shift the profile towards anticonvulsant activity, likely due to better BBB penetration and allosteric modulation of GABA receptors.
    

Mechanism of Action (MOA)

Isonicotinoyl piperazines exhibit "Polypharmacology." Depending on the biological context (bacterial vs. mammalian), they engage distinct pathways.

Pathway A: Antimycobacterial (Direct InhA Inhibition)

Unlike INH, piperazine amides do not require KatG activation. They compete directly with the NADH cofactor or the fatty acyl substrate at the InhA (Enoyl-ACP Reductase) active site. This blocks the synthesis of mycolic acids, leading to cell wall lysis.

  • Significance: Effective against KatG-mutant resistant strains.

Pathway B: Neuropharmacological (GABA/Serotonin)

In the CNS, the isonicotinoyl moiety mimics the nicotinamide structure, while the piperazine ring acts as a pharmacophore for GABA-A receptors . These derivatives facilitate chloride ion (


) influx, resulting in membrane hyperpolarization and inhibition of neuronal firing (anticonvulsant effect).
Dual-Pathway Visualization

MOA_Pathways cluster_TB Mycobacterium tuberculosis Context cluster_CNS Mammalian CNS Context Compound Isonicotinoyl Piperazine Derivative Entry Cell Wall Permeation (Lipophilic Diffusion) Compound->Entry BBB Blood-Brain Barrier Crossing Compound->BBB Target InhA Enzyme (Enoyl-ACP Reductase) Entry->Target  No KatG Activation   Effect_TB Inhibition of Mycolic Acid Synthesis Target->Effect_TB Outcome_TB Bacterial Cell Lysis Effect_TB->Outcome_TB Receptor GABA-A Receptor (Allosteric Site) BBB->Receptor Effect_CNS Chloride (Cl-) Influx Hyperpolarization Receptor->Effect_CNS Outcome_CNS Anticonvulsant / Anxiolytic Effect Effect_CNS->Outcome_CNS

Figure 2: Divergent mechanisms of action. Left: Direct inhibition of bacterial cell wall synthesis. Right: Modulation of mammalian inhibitory neurotransmission.

References

  • Isoniazid-Derived Hydrazones Featuring Piperazine Rings. Molecules. (2025). Design, synthesis, and investigation of antitubercular activity against resistant strains.[1][2][3][4]

  • Nicotinoyl Piperazine Derivatives as Anticonvulsants. European Patent Office. (1989). Description of 1-nicotinoyl-4-(3-trifluoromethylphenyl)-piperazine (Compound B-1230).[5]

  • Piperazine Derivatives: A Privileged Scaffold. Mini Reviews in Medicinal Chemistry. (2021). Comprehensive review of piperazine in antipsychotic and antimicrobial drug design.

  • Mechanism of Action of Isoniazid and Derivatives. Journal of Medicinal Chemistry. (1976).[6] Quantitative structure-activity correlations of isonicotinic acid hydrazide type drugs.

  • Anxiolytic-like effects of new arylpiperazine derivatives. Fundamental & Clinical Pharmacology. (2019). Studies on isonicotinamide derivatives containing piperazine and their GABAergic interaction.[7][8]

Sources

Foundational

An In-Depth Technical Guide to Leveraging 2-Methyl-1-(pyridine-4-carbonyl)piperazine as a Scaffold in Fragment-Based Drug Discovery

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-thro...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By utilizing small, low-molecular-weight fragments, FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency.[1][3] This guide provides a comprehensive technical overview of the strategic application of the 2-methyl-1-(pyridine-4-carbonyl)piperazine scaffold in an FBDD campaign. We will delve into the rationale for its selection, its physicochemical properties, a proposed synthetic route, and a detailed, field-proven workflow for fragment screening, hit validation, and lead optimization. This document is intended to serve as a practical resource for researchers aiming to exploit the potential of this privileged structural motif.

The Strategic Imperative for Novel Scaffolds in FBDD: The Case for 2-Methyl-1-(pyridine-4-carbonyl)piperazine

The success of any FBDD campaign is contingent on the quality and diversity of the fragment library.[4] The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, present in over 100 FDA-approved drugs, valued for its favorable physicochemical properties and synthetic tractability.[5][6] The pyridine ring is another versatile pharmacophore, known to enhance metabolic stability, permeability, and target binding affinity through various non-covalent interactions.[7][8]

The compound 2-methyl-1-(pyridine-4-carbonyl)piperazine combines these two powerful moieties, presenting a unique and compelling starting point for an FBDD campaign.

Rationale for Scaffold Selection:

  • Piperazine Core: The piperazine moiety provides a robust, three-dimensional structure with two nitrogen atoms that can be strategically functionalized. The secondary amine offers a vector for fragment growth or linking.[9]

  • Pyridine Moiety: The pyridine ring, specifically the 4-carbonyl linkage, introduces a hydrogen bond acceptor (the carbonyl oxygen and the pyridine nitrogen) which is a common pharmacophoric feature for interaction with protein targets, such as kinases.[8][10]

  • 2-Methyl Substitution: The methyl group on the piperazine ring introduces a subtle but significant modification. It can serve as a bioisosteric replacement for a hydrogen atom, potentially improving metabolic stability, altering the pKa of the adjacent nitrogen, and providing a steric handle to probe the topology of the binding pocket.[11][12] This substitution also introduces chirality, which can be exploited for stereospecific interactions.

  • "Rule of Three" Compliance: A critical aspect of a good fragment is its adherence to the "Rule of Three" (MW ≤ 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3, cLogP ≤ 3).[3] 2-Methyl-1-(pyridine-4-carbonyl)piperazine fits these criteria, making it an ideal candidate for fragment screening.

Physicochemical Properties of the Scaffold

A summary of the key physicochemical properties of 2-methyl-1-(pyridine-4-carbonyl)piperazine is presented in Table 1.

PropertyValueSource
IUPAC Name (2-methylpiperazin-1-yl)-pyridin-4-ylmethanone[13]
CAS Number 1240581-82-1[13]
Molecular Formula C11H15N3O[13]
Molecular Weight 205.26 g/mol [13]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
cLogP ~1.0Calculated

Synthesis of the Scaffold: A Proposed Route

A reliable synthetic route is paramount for any FBDD campaign to enable the generation of analogues for hit-to-lead optimization. A plausible and efficient synthesis of 2-methyl-1-(pyridine-4-carbonyl)piperazine can be achieved through a standard amide coupling reaction.

Proposed Synthetic Protocol
  • Starting Materials: Isonicotinic acid and 2-methylpiperazine.

  • Amide Coupling: Dissolve isonicotinic acid in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add a solution of 2-methylpiperazine in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 2-methyl-1-(pyridine-4-carbonyl)piperazine.

A Hypothetical FBDD Campaign Workflow

This section outlines a detailed, multi-step workflow for the screening and validation of 2-methyl-1-(pyridine-4-carbonyl)piperazine against a hypothetical protein target, such as a protein kinase.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Orthogonal Validation cluster_2 Phase 3: Structural Validation & Hit-to-Lead Primary_Screen Primary Screen: Thermal Shift Assay (DSF) 1000+ Fragment Library NMR_Screen Secondary Screen: 1D NMR (wLOGSY or STD) ~100 Hits Primary_Screen->NMR_Screen Identifies binders (High-throughput) SPR_Screen Orthogonal Screen: Surface Plasmon Resonance (SPR) ~50 Confirmed Hits NMR_Screen->SPR_Screen Confirms direct binding (Reduces false positives) X_Ray Structural Biology: X-ray Crystallography ~10-20 High-Quality Hits SPR_Screen->X_Ray Provides binding affinity (KD) and kinetics Hit_to_Lead Hit-to-Lead Optimization (Fragment Growing, Linking, Merging) X_Ray->Hit_to_Lead Reveals binding mode (Guides rational design)

Caption: A typical FBDD workflow for hit identification and validation.

Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (ΔTm) of a target protein upon ligand binding.

Experimental Protocol:

  • Preparation: Prepare a solution of the target protein (e.g., 2 µM) in a suitable buffer. A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) is added.

  • Fragment Addition: Dispense the protein-dye mixture into a 96- or 384-well PCR plate. Add 2-methyl-1-(pyridine-4-carbonyl)piperazine and other fragments from the library to a final concentration of typically 200 µM. Include appropriate controls (protein-dye only, and a known binder if available).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

  • Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive shift in Tm (ΔTm > 2°C) indicates fragment binding and stabilization of the protein.

Secondary Screening and Orthogonal Validation

Hits from the primary screen require validation using orthogonal methods to eliminate false positives and confirm direct binding.

Ligand-observed NMR techniques like Saturation Transfer Difference (STD) or Water-Ligand Observed Gradient Spectroscopy (wLOGSY) are powerful for detecting weak fragment binding.[14][15]

STD-NMR Protocol:

  • Sample Preparation: Prepare a solution of the target protein (10-50 µM) in a deuterated buffer. Add the fragment hit (e.g., 2-methyl-1-(pyridine-4-carbonyl)piperazine) at a concentration of 100-500 µM.

  • Data Acquisition: Acquire two spectra. In the "on-resonance" spectrum, selectively saturate a region of the protein's proton spectrum. In the "off-resonance" spectrum, irradiate a region where no protein signals are present.

  • Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. If the fragment binds to the protein, saturation will be transferred from the protein to the bound fragment, resulting in signals for the fragment in the difference spectrum. This confirms a direct interaction.

SPR is a label-free technique that provides real-time kinetic and affinity data for fragment-protein interactions.[5][6]

SPR Protocol:

  • Chip Preparation: Immobilize the target protein onto a sensor chip surface.

  • Fragment Injection: Inject a series of concentrations of the fragment hit over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the fragment binding to the immobilized protein.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A confirmed hit will show a concentration-dependent binding response.

Structural Validation: X-ray Crystallography

The ultimate validation of a fragment hit is the determination of its three-dimensional structure in complex with the target protein.[8][16] This provides invaluable information about the binding mode and guides subsequent medicinal chemistry efforts.[17]

Crystallography Protocol:

  • Crystallization: Obtain high-quality crystals of the target protein.

  • Soaking or Co-crystallization: Soak the protein crystals in a solution containing a high concentration of the fragment hit (typically 1-10 mM). Alternatively, co-crystallize the protein in the presence of the fragment.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam and collect diffraction data.

  • Structure Determination: Process the diffraction data and solve the crystal structure of the protein-fragment complex. The resulting electron density map should clearly show the bound fragment, revealing its specific interactions with the protein.

Hit-to-Lead Optimization: From Fragment to Drug Candidate

Once a fragment hit like 2-methyl-1-(pyridine-4-carbonyl)piperazine is validated and its binding mode is understood, the hit-to-lead optimization phase begins.[18] The goal is to increase the affinity and selectivity of the fragment while maintaining or improving its drug-like properties.[19]

Hit_to_Lead cluster_strategies Optimization Strategies Fragment Validated Hit 2-Methyl-1-(pyridine-4-carbonyl)piperazine KD ~ 500 µM Growing Fragment Growing Add functionality to an exposed vector Fragment->Growing Exploit solvent-exposed N-H of piperazine Lead Lead Compound Improved Affinity & Selectivity KD ~ 50 nM Growing->Lead Linking Fragment Linking Connect two adjacent fragments Linking->Lead Merging Fragment Merging Combine features of overlapping fragments Merging->Lead

Caption: Key strategies for evolving a fragment hit into a lead compound.

Potential Optimization Strategies for the Scaffold:

  • Fragment Growing: The secondary amine of the piperazine ring is an ideal vector for "growing" the fragment into adjacent pockets of the binding site.[9][20] This can be achieved by adding substituents that can form additional interactions with the protein, such as hydrogen bonds or hydrophobic interactions.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.[20]

  • Fragment Merging: If multiple fragments are found to bind in an overlapping fashion, a new compound can be designed that incorporates the key binding features of each, leading to a more potent inhibitor.

Conclusion

The 2-methyl-1-(pyridine-4-carbonyl)piperazine scaffold represents a highly promising starting point for fragment-based drug discovery campaigns. Its combination of two privileged heterocyclic motifs, coupled with a strategic methyl substitution, provides a rich pharmacophoric profile and multiple vectors for synthetic elaboration. By employing a rigorous and integrated biophysical screening cascade, from initial high-throughput thermal shift assays to definitive structural validation by X-ray crystallography, researchers can confidently identify and validate hits based on this scaffold. The subsequent hit-to-lead optimization, guided by structural insights, offers a clear path to developing novel, potent, and selective drug candidates. This guide provides a robust and actionable framework for unlocking the full potential of this versatile chemical entity.

References

  • Cambridge MedChem Consulting. (n.d.). Piperazine bioisosteres. Retrieved from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]

  • Mohamed, S. S., Bensaber, S. M., Meiqal, N. H., Hermann, A., & Gbaj, A. M. (2025). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers. Retrieved from [Link]

  • Mohamed, S. S., Bensaber, S. M., Meiqal, N. H., Hermann, A., & Gbaj, A. M. (2025). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores Journals. Retrieved from [Link]

  • (2025). Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. ResearchGate. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2022). Basic Bioisosteres. Retrieved from [Link]

  • (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. Retrieved from [Link]

  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from [Link]

  • Pustulka, M., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. Retrieved from [Link]

  • Forgacs, V., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Retrieved from [Link]

  • Singh, U. C., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved from [Link]

  • Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective. Retrieved from [Link]

  • (2023). Bioisosteric replacement of Compounds 1 and 2. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Abdel-Rahman, H. M., & Sheha, M. (2018). SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f). ResearchGate. Retrieved from [Link]

  • (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Retrieved from [Link]

  • de Klerk, E., et al. (2015). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. Retrieved from [Link]

  • (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]

  • Findlay, J. E., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. Retrieved from [Link]

  • Di Mambro, A., et al. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI. Retrieved from [Link]

  • Johannes, J. W., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-[2-[(2r)-2-methyl-4-(pyridine-2-carbonyl)piperazin-1-yl]-2-oxo-acetyl]-1h-indole-7-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives.
  • Buchholz, C., et al. (2023). Fragment-Based NMR Screening of the BPTF PHD Finger Methyl Lysine Reader Leads to the First Small Molecule Inhibitors. ChemRxiv. Retrieved from [Link]

  • Cashin, A. L., et al. (2011). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. PNAS. Retrieved from [Link]

  • Li, Y., et al. (2016). A new approach to pyridines through the reactions of methyl ketones with 1,2,4-triazines. RSC Advances. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • National Institutes of Health. (n.d.). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Amide Coupling of Isonicotinic Acid and 2-Methylpiperazine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyridinyl-Piperazine Amide Scaffold The amide bond is a cornerstone of medicinal chemistry, and its formation is one o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridinyl-Piperazine Amide Scaffold

The amide bond is a cornerstone of medicinal chemistry, and its formation is one of the most frequently performed reactions in drug discovery. The coupling of a pyridine carboxylic acid, such as isonicotinic acid, with a substituted piperazine, like 2-methylpiperazine, generates a scaffold of significant interest. This structural motif is present in a wide array of biologically active compounds, leveraging the physicochemical properties of the basic piperazine ring and the hydrogen bonding capabilities of the pyridine nitrogen and amide functionality. The resulting compound, (2-methylpiperazin-1-yl)(pyridin-4-yl)methanone, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

This guide provides a detailed overview of the reagents and protocols for the efficient synthesis of (2-methylpiperazin-1-yl)(pyridin-4-yl)methanone, addressing potential challenges such as the steric hindrance introduced by the methyl group on the piperazine ring.

Reactant Overview and Physicochemical Properties

A thorough understanding of the starting materials is crucial for successful synthesis.

CompoundStructureMolar Mass ( g/mol )Melting Point (°C)SolubilityKey Characteristics
Isonicotinic Acid 123.11319Slightly soluble in cold water, soluble in hot water. Insoluble in alcohol and ether.[1]An amphoteric compound, it is a white to light yellow crystalline powder.[1]
2-Methylpiperazine 100.1661-63Soluble in water and acetone.[2]A colorless, hygroscopic crystalline solid with a typical amine odor.[2] The methyl group introduces steric hindrance.

Selection of Amide Coupling Reagents: A Comparative Analysis

The choice of coupling reagent is critical for achieving high yield and purity. The presence of a secondary amine in 2-methylpiperazine, with the added steric bulk of the methyl group, necessitates a careful selection of the activation method for the isonicotinic acid. Below is a comparison of suitable reagent classes.

Reagent ClassExample(s)Activation MechanismAdvantagesDisadvantages
Acyl Halides Thionyl Chloride (SOCl₂)Conversion of the carboxylic acid to a highly reactive acyl chloride.High reactivity, cost-effective.Harsh reaction conditions, generation of HCl which requires a base to neutralize.
Carbodiimides EDC, DCCForms an O-acylisourea intermediate which is then attacked by the amine. Often used with additives like HOBt.Mild reaction conditions, readily available.Can lead to racemization in chiral substrates (not a concern here). Byproducts can be difficult to remove (DCU is insoluble, EDU is water-soluble).
Uronium/Aminium Salts HATU, HBTUForms a highly reactive OAt- or OBt-active ester.High coupling efficiency, fast reaction rates, low racemization.[3] Particularly effective for hindered amines.[3]Higher cost, byproducts can sometimes be challenging to remove.
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts, forms an active ester intermediate.High reactivity and efficiency.Higher cost, phosphorus-containing byproducts.
Anhydrides T3P® (Propylphosphonic Anhydride)Forms a mixed anhydride with the carboxylic acid.High yields, low epimerization, water-soluble byproducts for easy workup.[3][4]Often requires a base.

Reaction Mechanisms and Workflows

General Amide Coupling Mechanism

The fundamental principle of amide bond formation involves the activation of the carboxylic acid to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Isonicotinic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Amide_Product Amide Product ((2-methylpiperazin-1-yl)(pyridin-4-yl)methanone) Activated_Intermediate->Amide_Product + Amine Amine 2-Methylpiperazine (R'-NHR'') Byproducts Byproducts

Caption: General workflow for amide bond formation.

Mechanism of HATU-Mediated Coupling

HATU is a highly efficient coupling reagent, particularly for sterically demanding substrates.

G node_acid Isonicotinic Acid node_carboxylate Isonicotinate Anion node_acid->node_carboxylate Deprotonation node_base Base (e.g., DIPEA) node_active_ester OAt-Active Ester node_carboxylate->node_active_ester + HATU node_hatu HATU node_amide (2-methylpiperazin-1-yl)(pyridin-4-yl)methanone node_active_ester->node_amide + 2-Methylpiperazine node_byproduct1 Tetramethylurea node_active_ester->node_byproduct1 releases node_amine 2-Methylpiperazine node_byproduct2 HOAt node_amide->node_byproduct2 releases

Sources

Application

Application Note: A Scalable, Two-Step Synthesis of 2-Methyl-1-(pyridine-4-carbonyl)piperazine for Pharmaceutical Development

Abstract 2-Methyl-1-(pyridine-4-carbonyl)piperazine is a key structural motif found in numerous pharmacologically active compounds. Its synthesis is therefore of significant interest to researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methyl-1-(pyridine-4-carbonyl)piperazine is a key structural motif found in numerous pharmacologically active compounds. Its synthesis is therefore of significant interest to researchers in medicinal chemistry and drug development. This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of this valuable intermediate. The described methodology is designed for efficiency and high yield, utilizing common laboratory reagents and straightforward purification techniques suitable for multi-gram to kilogram scale production. The process involves the activation of isonicotinic acid to isonicotinoyl chloride hydrochloride, followed by a direct amide coupling with 2-methylpiperazine. We provide in-depth procedural details, explain the chemical rationale behind each step, and discuss critical parameters for successful scale-up.

Introduction and Synthetic Strategy

The synthesis of amide bonds is one of the most fundamental and frequently performed transformations in organic and medicinal chemistry. The target molecule, 2-Methyl-1-(pyridine-4-carbonyl)piperazine, is an amide formed from the union of a pyridine carboxylic acid and a substituted piperazine. Piperazine derivatives are widely recognized as "privileged scaffolds" in drug discovery due to their versatile biological activities.[1]

A direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt, requiring high temperatures to drive off water, which is often incompatible with complex molecules. Therefore, a successful and scalable synthesis necessitates the activation of the carboxylic acid component.

Our selected strategy is a classic and industrially proven two-step approach:

  • Activation: Conversion of the commercially available and inexpensive isonicotinic acid (pyridine-4-carboxylic acid) into its highly reactive acyl chloride derivative, isonicotinoyl chloride. This is efficiently achieved using thionyl chloride (SOCl₂).[2][3]

  • Coupling: Reaction of the isonicotinoyl chloride hydrochloride with 2-methylpiperazine in an amide bond-forming reaction, often referred to as a Schotten-Baumann type reaction.[4] An appropriate base is used to neutralize the hydrogen chloride (HCl) generated in situ, driving the reaction to completion.

This approach is favored for large-scale synthesis due to its high reaction rates, use of cost-effective reagents, and straightforward workup procedures that typically avoid the need for costly and time-consuming column chromatography.[5][6]

G cluster_step2 Start1 Isonicotinic Acid Intermediate Isonicotinoyl Chloride Hydrochloride Start1->Intermediate Start2 2-Methylpiperazine FinalProduct 2-Methyl-1-(pyridine-4-carbonyl)piperazine Intermediate->FinalProduct Reagent1 Thionyl Chloride (SOCl₂) Reagent2 Triethylamine (Et₃N)

Caption: High-level workflow for the two-step synthesis.

Experimental Protocols

Part A: Synthesis of Isonicotinoyl Chloride Hydrochloride

This protocol details the conversion of isonicotinic acid to its activated acyl chloride hydrochloride salt using thionyl chloride.

Causality: Thionyl chloride reacts with the carboxylic acid to form a highly electrophilic acyl chloride. The pyridine nitrogen is basic enough to be protonated by the generated HCl, resulting in the hydrochloride salt of the product. This salt is often a stable, crystalline solid that is convenient to handle and store.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Isonicotinic Acid123.11123.0 g1.00
Thionyl Chloride (SOCl₂)118.97250 mL (360 g)3.03
Anhydrous Toluene-300 mL-

Protocol:

  • Reaction Setup: Equip a 1-liter, three-necked, round-bottomed flask with a reflux condenser, a mechanical stirrer, and a gas outlet connected to a scrubber (e.g., a beaker with sodium hydroxide solution to neutralize HCl and SO₂ fumes). Ensure all glassware is thoroughly dried.

  • Reagent Addition: Under a nitrogen atmosphere, charge the flask with isonicotinic acid (123.0 g, 1.00 mol).

  • Reaction Initiation: Cool the flask in an ice-water bath. Cautiously add thionyl chloride (250 mL, 3.03 mol) to the stirred suspension over 20-30 minutes. An exothermic reaction will occur.[2]

  • Heating: After the initial exotherm subsides, remove the ice bath and heat the reaction mixture to reflux (oil bath temperature ~80-90 °C). Maintain reflux for 2-3 hours, or until the evolution of gas ceases and the mixture becomes a clear, pale-yellow solution.

  • Removal of Excess Reagent: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Isolation: Add anhydrous toluene (300 mL) to the crystalline residue and co-evaporate under reduced pressure to remove any final traces of thionyl chloride. The resulting crystalline solid is isonicotinoyl chloride hydrochloride. Dry the solid under vacuum.

  • Yield and Characterization: The expected yield is typically >95%. The product is often used directly in the next step without further purification.[2]

Part B: Synthesis of 2-Methyl-1-(pyridine-4-carbonyl)piperazine

This protocol describes the coupling of isonicotinoyl chloride hydrochloride with 2-methylpiperazine.

Causality: The secondary amine of 2-methylpiperazine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isonicotinoyl chloride.[4] A non-nucleophilic base, such as triethylamine, is required to neutralize two equivalents of HCl: one from the starting acyl chloride salt and one generated during the amide formation. This prevents the protonation of the piperazine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product.[7]

G cluster_base Base (Et₃N) Reactants Isonicotinoyl Chloride + 2-Methylpiperazine Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral Nucleophilic Attack Product Amide Product + Chloride Ion Tetrahedral->Product Collapse & Leaving Group Expulsion HCl_scav HCl Scavenging Product->HCl_scav HCl byproduct Base Triethylamine Base->HCl_scav

Sources

Method

Application Notes and Protocols: Utilizing 2-Methyl-1-(pyridine-4-carbonyl)piperazine as a Versatile Intermediate in Kinase Inhibitor Synthesis

Abstract The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs, particularly in the field of oncology.[1][2] Its unique physicochemical properties allow i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs, particularly in the field of oncology.[1][2] Its unique physicochemical properties allow it to serve as a versatile linker that can improve aqueous solubility, cell permeability, and target engagement.[1][3] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and application of a key piperazine-based intermediate, 2-Methyl-1-(pyridine-4-carbonyl)piperazine , in the construction of novel kinase inhibitors. We will detail not only the synthetic protocols but also the underlying chemical principles and strategic considerations that make this intermediate a valuable tool in drug discovery.

Introduction: The Strategic Value of the Piperazine Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.[5][6] Within this chemical space, the piperazine moiety is frequently employed to bridge different pharmacophoric elements, connecting, for instance, a hinge-binding motif to a fragment that occupies a hydrophobic pocket of the kinase active site.[1][7]

The intermediate, 2-Methyl-1-(pyridine-4-carbonyl)piperazine , is a pre-functionalized building block designed for efficient incorporation into kinase inhibitor scaffolds. It combines three key structural features:

  • Pyridine-4-carbonyl Moiety: The pyridine nitrogen is a well-established hydrogen bond acceptor, capable of forming crucial interactions with the "hinge region" of the kinase ATP-binding site, a common anchoring strategy for Type I and Type II inhibitors.

  • Piperazine Core: This provides a flexible, yet conformationally constrained, linker. The secondary amine at the N4 position serves as a reactive handle for further chemical elaboration, allowing for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.[2]

  • 2-Methyl Group: The methyl substituent on the piperazine ring introduces a chiral center and steric bulk. This can be exploited to achieve greater selectivity for the target kinase by creating specific steric interactions within the active site, potentially reducing off-target effects.

This guide will provide detailed protocols for the synthesis of this intermediate and its subsequent elaboration into a final kinase inhibitor, along with methods for its characterization and quality control.

Physicochemical and Structural Properties

A thorough understanding of the intermediate's properties is essential for its effective use.

PropertyValueSource
IUPAC Name (2-methylpiperazin-1-yl)(pyridin-4-yl)methanone[8]
CAS Number 1240581-82-1[8]
Molecular Formula C₁₁H₁₅N₃O[8]
Molecular Weight 205.26 g/mol [8]
Purity (Typical) >95%[8]
Canonical SMILES CC1CNCCN1C(=O)C1=CC=NC=C1[8]
InChI Key OVCWRIMWOOFBDH-UHFFFAOYSA-N[8]

Synthesis Protocol for 2-Methyl-1-(pyridine-4-carbonyl)piperazine

The synthesis is a standard amide coupling reaction between 2-methylpiperazine and an activated form of isonicotinic acid, typically isonicotinoyl chloride. The workflow is depicted below.

G cluster_0 Part A: Acyl Chloride Formation cluster_1 Part B: Amide Coupling cluster_2 Part C: Purification Isonicotinic_Acid Isonicotinic Acid Isonicotinoyl_Chloride Isonicotinoyl Chloride Hydrochloride Isonicotinic_Acid->Isonicotinoyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Isonicotinic_Acid Intermediate 2-Methyl-1-(pyridine-4-carbonyl)piperazine Isonicotinoyl_Chloride->Intermediate 0°C to RT Methylpiperazine 2-Methylpiperazine Methylpiperazine->Intermediate Crude_Product Crude Product Intermediate->Crude_Product Reaction Quench Base Triethylamine (TEA) Base->Intermediate HCl Scavenger Solvent Dichloromethane (DCM) Solvent->Intermediate Reaction Medium Workup Aqueous Workup (NaHCO₃, Brine) Crude_Product->Workup Purified_Product Purified Intermediate Purification Column Chromatography (SiO₂, DCM/MeOH gradient) Workup->Purification Purification->Purified_Product

Caption: Synthesis workflow for 2-Methyl-1-(pyridine-4-carbonyl)piperazine.

Materials and Reagents
ReagentCAS NumberNotes
Isonicotinic Acid55-22-1Starting material for acyl chloride.
Thionyl Chloride (SOCl₂)7719-09-7Used in excess, highly corrosive.[9]
2-Methylpiperazine109-07-9Nucleophile.[10]
Triethylamine (TEA)121-44-8Base to neutralize HCl byproduct.
Dichloromethane (DCM)75-09-2Anhydrous, reaction solvent.
Methanol (MeOH)67-56-1For chromatography.
Saturated NaHCO₃ (aq)-For aqueous workup.
Brine-For aqueous workup.
Anhydrous MgSO₄ or Na₂SO₄-Drying agent.
Silica Gel-60 Å, 230-400 mesh for chromatography.
Step-by-Step Procedure

Part A: Preparation of Isonicotinoyl Chloride Hydrochloride (Optional, if not commercially available)

  • Rationale: Converting the carboxylic acid to the more reactive acyl chloride facilitates the subsequent amidation. Thionyl chloride is a common and effective reagent for this transformation.[9][11]

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ gas), add isonicotinic acid (1.0 eq).

  • Under an inert atmosphere (N₂ or Ar), add thionyl chloride (3.0-5.0 eq) slowly at 0 °C.

  • After the addition is complete, heat the mixture to reflux (approx. 80 °C) for 2-3 hours, or until the solution becomes clear.

  • Cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting solid, isonicotinoyl chloride hydrochloride, can be used directly in the next step.[9]

Part B: Amide Coupling Reaction

  • Rationale: This is a nucleophilic acyl substitution. The more nucleophilic secondary amine of 2-methylpiperazine attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base (TEA) is required to scavenge the HCl generated, preventing protonation of the piperazine starting material.

  • Dissolve 2-methylpiperazine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve isonicotinoyl chloride hydrochloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled piperazine solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

Part C: Work-up and Purification

  • Rationale: The work-up aims to remove water-soluble byproducts (e.g., triethylammonium chloride) and unreacted starting materials. Column chromatography provides the final purification based on polarity differences.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane.

  • Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield 2-Methyl-1-(pyridine-4-carbonyl)piperazine as a solid or viscous oil.

Analytical Characterization and Quality Control

Confirming the identity and purity of the intermediate is a critical step before its use in subsequent reactions.

TechniquePurposeExpected Results
¹H NMR Structural confirmationSignals corresponding to the pyridine ring protons, the piperazine ring protons (showing complex splitting patterns), and the methyl group doublet.
¹³C NMR Structural confirmationResonances for the carbonyl carbon (~165-170 ppm), pyridine carbons, and the distinct aliphatic carbons of the methylpiperazine ring.
LC-MS Purity and mass confirmationA single major peak on the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
HPLC Quantitative purity assessmentPurity should be ≥95% for use in subsequent synthetic steps. A standard method might use a C18 column with a water/acetonitrile gradient.

Application Protocol: Elaboration into a Final Kinase Inhibitor

The true utility of 2-Methyl-1-(pyridine-4-carbonyl)piperazine lies in its role as a scaffold for further diversification. The secondary amine is a convenient handle for introducing moieties that can interact with the solvent-exposed region of the kinase active site. A common strategy is N-alkylation or N-arylation.

G Intermediate 2-Methyl-1-(pyridine-4-carbonyl)piperazine Final_Inhibitor Final Kinase Inhibitor (N4-Substituted) Intermediate->Final_Inhibitor Sₙ2 Alkylation 60-80°C Electrophile R-X (e.g., 4-Fluorobenzyl bromide) Electrophile->Final_Inhibitor Base K₂CO₃ or Cs₂CO₃ Base->Final_Inhibitor Proton Scavenger Solvent DMF or Acetonitrile Solvent->Final_Inhibitor Reaction Medium

Caption: General workflow for N-alkylation of the intermediate.

Protocol: N-Alkylation with 4-Fluorobenzyl Bromide (Example)
  • Rationale: This Sₙ2 reaction attaches a substituted benzyl group to the N4 position of the piperazine. This moiety can occupy a hydrophobic pocket in the target kinase, enhancing binding affinity and selectivity. Carbonate bases are suitable for this transformation as they are strong enough to deprotonate the secondary amine but are not overly reactive.

  • To a solution of 2-Methyl-1-(pyridine-4-carbonyl)piperazine (1.0 eq) in anhydrous DMF or acetonitrile, add potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Add the electrophile, for example, 4-fluorobenzyl bromide (1.1 eq), to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 2-12 hours, monitoring by LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate or DCM.

  • Wash the organic mixture with water (3x) to remove the DMF and inorganic salts, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography or preparative HPLC to yield the final inhibitor.

Context: Targeting Kinase Signaling Pathways

The synthesized inhibitors are designed to interfere with cellular signaling cascades. For instance, many kinase inhibitors target Receptor Tyrosine Kinases (RTKs) like VEGFR or EGFR, which, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK cascade that drives cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) ATP_Site ATP Binding Site RAS RAS ATP_Site->RAS Phosphorylation Cascade RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Gene Expression (Cell Proliferation, Survival) TF->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->ATP_Site Blocks ATP Binding

Sources

Application

Functionalization strategies for the secondary amine in 2-Methyl-1-(pyridine-4-carbonyl)piperazine

Technical Application Note: Functionalization Strategies for the Secondary Amine in 2-Methyl-1-(pyridine-4-carbonyl)piperazine Executive Summary This guide details the functionalization of the N4-secondary amine in 2-Met...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Functionalization Strategies for the Secondary Amine in 2-Methyl-1-(pyridine-4-carbonyl)piperazine

Executive Summary

This guide details the functionalization of the N4-secondary amine in 2-Methyl-1-(pyridine-4-carbonyl)piperazine (referred to herein as Scaffold A ). This scaffold is a privileged pharmacophore in kinase inhibitor and GPCR ligand design. However, its reactivity is modulated by two critical factors: the steric influence of the C2-methyl group on ring conformation and the Lewis-basic pyridine ring which can interfere with transition metal catalysis. This note provides optimized protocols for Reductive Amination , Buchwald-Hartwig Arylation , and Amide Coupling , specifically tailored to overcome these structural challenges.

Part 1: Structural Analysis & Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic and steric environment of Scaffold A .

  • Steric Environment (C2-Methyl Effect):

    • The C2-methyl group is distal to the N4-reaction center. Unlike 2-methylpiperazine where N1 is hindered, the N4 position in Scaffold A is relatively accessible.

    • Conformational Lock: The C2-methyl group prefers an equatorial position, biasing the piperazine ring into a specific chair conformation. This reduces the entropic penalty of binding but can create specific vector requirements for incoming electrophiles.

    • Rotamerism: The N1-amide bond exhibits restricted rotation.[1] The adjacent C2-methyl group exacerbates this, often resulting in complex NMR spectra (broad signals or distinct rotameric peaks) at room temperature. Note: This is an analytical artifact, not a purity issue.

  • Electronic Environment (Pyridine & Amide):

    • N4-Nucleophilicity: The N1-isonicotinoyl group is electron-withdrawing. Consequently, the N4-amine is less basic (pKa ~8.5) than free piperazine (pKa ~9.8), requiring stronger electrophiles or optimized catalysts.

    • Catalyst Poisoning: The pyridine nitrogen is a competent ligand for Pd and Cu. In cross-coupling reactions, the pyridine ring can sequester the catalyst, necessitating higher catalyst loadings or bulky ligands (e.g., Buchwald precatalysts) to maintain the active cycle.

Part 2: Decision Matrix & Workflows

The choice of functionalization strategy depends entirely on the target moiety (Alkyl, Aryl, or Acyl).

FunctionalizationStrategy Start Target Moiety for N4 Alkyl Alkyl Group (sp3 Carbon) Start->Alkyl Aryl Aryl/Heteroaryl (sp2 Carbon) Start->Aryl Acyl Acyl/Sulfonyl (C=O / S=O) Start->Acyl RedAm Reductive Amination (Aldehyde/Ketone) Alkyl->RedAm Preferred (Control) SN2 Direct Alkylation (Alkyl Halide) Alkyl->SN2 Risk of Over-alkylation SNAr SNAr (Electron Deficient Ar) Aryl->SNAr If Ar-NO2/CN Buchwald Pd-Catalysis (Electron Neutral/Rich Ar) Aryl->Buchwald General Purpose Coupling Amide Coupling (Acid + HATU) Acyl->Coupling

Figure 1: Strategic decision tree for N4-functionalization. Reductive amination and Pd-catalysis are preferred over direct alkylation to avoid bis-alkylation side products.

Part 3: Experimental Protocols

Protocol A: Reductive Amination (N-Alkylation)

Best for: Attaching alkyl chains using aldehydes or ketones. Avoids over-alkylation common with alkyl halides.

Mechanism: Formation of an iminium ion intermediate followed by in situ reduction. Reagents: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH3 due to lower toxicity and better selectivity in the presence of the amide.

Step-by-Step Procedure:

  • Preparation: In a dry vial, dissolve Scaffold A (1.0 equiv) and the corresponding Aldehyde/Ketone (1.1 equiv) in anhydrous DCE (1,2-Dichloroethane) or DCM (0.1 M concentration).

    • Expert Tip: If the aldehyde is unreactive, add catalytic Acetic Acid (1-2 drops) to promote iminium formation.

  • Reaction: Stir at Room Temperature (RT) for 30 minutes to ensure equilibrium.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS. The secondary amine of Scaffold A should disappear.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Data Table 1: Troubleshooting Reductive Amination

Issue Probable Cause Solution
No Reaction Steric bulk of ketone Switch solvent to THF; Heat to 50°C; Use Ti(OiPr)4 additive.
Low Conversion Iminium not forming Add 4Å Molecular Sieves to sequester water.

| Side Products | Aldehyde reduction | Ensure 30 min pre-stir before adding STAB. |

Protocol B: Buchwald-Hartwig Amination (N-Arylation)

Best for: Coupling with Aryl Bromides/Chlorides that are not activated for SNAr.

Challenge: The pyridine ring in Scaffold A can coordinate to Palladium. Solution: Use Pd-G3/G4 precatalysts (rapid activation) and bulky biaryl phosphine ligands (RuPhos, BrettPhos) that prevent pyridine coordination.

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with Scaffold A (1.0 equiv), Aryl Halide (1.0–1.2 equiv), and Base (NaOtBu or Cs2CO3, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under Argon stream, add RuPhos Pd G3 (2–5 mol%).

    • Alternative: Pd2(dba)3 (5 mol%) + RuPhos (10 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (degassed, 0.1 M).

  • Execution: Seal and heat to 80–100°C for 4–12 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate.

  • Purification: Reverse-phase HPLC is often required to remove Pd-pyridine complexes.

Optimization Workflow (Graphviz):

BuchwaldOpt Start Standard Conditions: Pd-RuPhos G3, NaOtBu, Dioxane, 100°C Check LC-MS Check (4 Hours) Start->Check Success >90% Conv. Isolate Check->Success Yes Fail Low Conversion Check->Fail No Decision Identify Failure Mode Fail->Decision Protodehal Aryl Halide Reduced? Switch to BrettPhos Decision->Protodehal Dehalogenation NoRxn Catalyst Poisoning? Increase Loading to 10% or Switch to LiHMDS base Decision->NoRxn Stalled SM

Figure 2: Optimization loop for Pd-catalyzed cross-coupling of pyridine-piperazines.

Protocol C: Amide Coupling (N-Acylation)

Best for: Library generation using carboxylic acids.

Step-by-Step Procedure:

  • Activation: Dissolve Carboxylic Acid (1.1 equiv) in DMF or DMA . Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.

    • Why HATU? The N4-amine is less nucleophilic; weaker coupling agents (EDC/HOBt) may result in slow kinetics.

  • Addition: Add Scaffold A (1.0 equiv).

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO3.

    • Note: If the product is water-soluble (due to the pyridine), avoid aqueous workup. Evaporate DMF and purify directly via Prep-HPLC.

Part 4: References

  • Structure & Reactivity of Piperazine Scaffolds:

    • Review: "Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs." Current Organic Synthesis, 2018.

  • Buchwald-Hartwig Conditions for Heterocycles:

    • Protocol: "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." NIH / PMC, 2018.

  • Conformational Analysis of 2-Methylpiperazines:

    • Study: "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances, 2021.

  • General Piperazine Functionalization:

    • Overview: "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA."[2] Molecules / PMC, 2023.

Sources

Method

Application Note: Microwave-Assisted Synthesis of Pyridine-Carbonyl Piperazines

Executive Summary & Scientific Rationale The pyridine-carbonyl piperazine moiety is a privileged scaffold in medicinal chemistry, serving as a pharmacophore in numerous GPCR ligands, kinase inhibitors, and antipsychotics...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The pyridine-carbonyl piperazine moiety is a privileged scaffold in medicinal chemistry, serving as a pharmacophore in numerous GPCR ligands, kinase inhibitors, and antipsychotics (e.g., Buspirone derivatives). Conventional thermal synthesis of these amides often suffers from sluggish kinetics due to the electron-deficient nature of the pyridine ring and the steric hindrance associated with ortho-substituted pyridine carboxylic acids.

Microwave-assisted organic synthesis (MAOS) overcomes these thermodynamic and kinetic barriers through dielectric heating. By directly coupling the electromagnetic field to the dipole moments of polar solvents (e.g., DMF, Water) and reagents, MAOS achieves rapid internal heating, stabilizing the polar transition states involved in amidation.

This guide details a robust, field-proven protocol for coupling pyridine carboxylic acids with piperazines using uronium-based activation (HATU/TBTU). We provide two distinct workflows:

  • Method A (High-Throughput): Optimized for difficult substrates using HATU in DMF.

  • Method B (Green Chemistry): A water-based protocol using TBTU for sustainability.

Reaction Mechanism & Design

The synthesis relies on the in situ activation of the pyridine carboxylic acid. Unlike simple aliphatic acids, pyridine-2-carboxylic acids (picolinic acids) are prone to decarboxylation and often react slowly due to the inductive withdrawal of the ring nitrogen.

Mechanistic Pathway:

  • Deprotonation: DIPEA removes the acidic proton from the carboxylic acid.

  • Activation: The carboxylate attacks the uronium coupling agent (HATU), expelling the oxybenzotriazole leaving group (HOAt).

  • Active Ester Formation: The HOAt attacks the intermediate to form a highly reactive O-At active ester.

  • Nucleophilic Attack: The secondary amine of the piperazine attacks the carbonyl carbon.

  • Elimination: HOAt is displaced, yielding the stable amide bond.

Visualization: Activation & Coupling Pathway

ReactionMechanism Start Pyridine Carboxylic Acid Inter1 O-Acyl Uronium Intermediate Start->Inter1 Deprotonation Base Base (DIPEA) Base->Inter1 Coupling Coupling Agent (HATU/TBTU) Coupling->Inter1 Activation ActiveEster Activated Ester (OBt/OAt) Inter1->ActiveEster Isomerization Product Pyridine-Carbonyl Piperazine ActiveEster->Product Nucleophilic Attack Amine Piperazine (Nucleophile) Amine->Product Coupling

Figure 1: Mechanistic flow of uronium-mediated amide coupling. The formation of the O-At active ester is the rate-determining step accelerated by MW irradiation.

Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: Pyridine-carboxylic acid (e.g., Picolinic acid, Nicotinic acid).

  • Nucleophile: N-Boc-piperazine or 1-substituted piperazine (1.1 equiv).

  • Coupling Agent: HATU (for Method A) or TBTU (for Method B) (1.2 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0–3.0 equiv).
    
  • Solvent: Anhydrous DMF (Method A) or Deionized Water (Method B).

  • Equipment: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover) with 10 mL pressure vials.

Protocol A: High-Throughput (HATU/DMF)

Best for: Sterically hindered acids, electron-deficient pyridines, and library synthesis.

  • Preparation: In a 10 mL microwave vial, dissolve Pyridine Carboxylic Acid (1.0 mmol) in DMF (3 mL).

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at RT for 2 minutes (pre-activation).

    • Note: The solution should turn slightly yellow/orange.

  • Addition: Add the Piperazine derivative (1.1 mmol). Cap the vial with a crimp top and septum.

  • Irradiation:

    • Temperature: 100°C

    • Time: 10 minutes

    • Pressure: Low (typically < 2 bar)

    • Stirring: High

  • Workup: Pour reaction mixture into saturated NaHCO₃ (20 mL) and extract with EtOAc (3 x 15 mL). Wash organics with brine, dry over MgSO₄, and concentrate.

Protocol B: Green Synthesis (TBTU/Water)

Best for: Scale-up, soluble substrates, and environmental sustainability.

  • Preparation: Suspend Pyridine Carboxylic Acid (1.0 mmol) and Piperazine (1.1 mmol) in Water (4 mL).

  • Reagents: Add TBTU (1.2 mmol) and DIPEA (3.0 mmol).

    • Note: Reagents may not fully dissolve initially.[1][2] MW heating will solubilize the mixture.

  • Irradiation:

    • Temperature: 120°C

    • Time: 15 minutes

    • Power: Dynamic (Max 150W)

  • Workup: Cool to RT. The product often precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with DCM.

Workflow Visualization

Workflow cluster_prep Preparation cluster_mw Microwave Irradiation cluster_workup Purification Step1 Dissolve Acid + Base in Solvent (DMF/H2O) Step2 Add Coupling Agent (Pre-activate 2 min) Step1->Step2 Step3 Add Piperazine Seal Vial Step2->Step3 Step4 Ramp to 100-120°C (1-2 min) Step3->Step4 Step5 Hold Temp (10-15 min) Step4->Step5 Step6 Cool to 50°C (Compressed Air) Step5->Step6 Step7 Quench (NaHCO3/H2O) Step6->Step7 Step8 Extraction / Filtration Step7->Step8 Step9 Analysis (LCMS/NMR) Step8->Step9

Figure 2: End-to-end experimental workflow for microwave-assisted amide synthesis.

Optimization & Data Analysis

The following data summarizes the optimization of a model reaction between Picolinic acid and N-Boc-piperazine.

ParameterCondition A (Thermal)Condition B (MW - Initial)Condition C (MW - Optimized)
Solvent DMFDMFDMF
Coupling Agent EDC / HOBtHATUHATU
Temperature 25°C (RT)80°C100°C
Time 12 Hours5 Minutes10 Minutes
Yield (Isolated) 65%78%92%
Purity (LCMS) 85%90%>98%

Key Insight: Thermal conditions often result in incomplete conversion for picolinic acids due to the steric bulk near the reaction center. Microwave irradiation at 100°C provides the necessary energy to overcome the activation barrier of the tetrahedral intermediate formation without degrading the Boc-protecting group.

Troubleshooting & Critical Parameters

  • Pressure Buildup:

    • Risk: Decomposition of reagents or solvent vapor pressure.

    • Solution: Always use certified pressure vials (rated >20 bar). Do not fill vials >75% volume.

  • Epimerization:

    • Risk: If using chiral piperazines or amino-acid derived pyridines.

    • Solution: Use HATU/DIPEA and keep temperature < 80°C. Avoid prolonged heating.

  • Low Yield (Pyridine-2-carboxylic acids):

    • Cause: The nitrogen lone pair can chelate the coupling agent or metal impurities.

    • Solution: Ensure "Pre-activation" step (Step 2 in Protocol A) is followed to form the active ester before adding the amine.

  • Boc-Deprotection:

    • Risk: High temperatures (>140°C) in acidic media can cleave Boc groups.

    • Solution: Stick to neutral/basic conditions (DIPEA) and temperatures ≤120°C.

References

  • Bagley, M. C., et al. (2002).[3] "A new one-step synthesis of pyridines under microwave-assisted conditions."[4][3][5] Tetrahedron Letters. Link

  • Scientific Staff. (2023). "Microwave-Assisted Synthesis of Pyridine Carboxamides in Neat Water." NIScPR Online Publishing. Link

  • BenchChem Protocols. (2025). "Application Notes and Protocols for N-Boc-piperazine Coupling Reactions." BenchChem.[6] Link

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.
  • Santagada, V., et al. (2009). "Microwave-enhanced synthesis of amide derivatives." Current Medicinal Chemistry.

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of 2-Methyl vs. 3-Methyl Pyridine-Carbonyl Piperazines: A Guide for Researchers

This guide provides a comprehensive technical comparison of the biological activities of 2-methyl and 3-methyl pyridine-carbonyl piperazine derivatives. Designed for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the biological activities of 2-methyl and 3-methyl pyridine-carbonyl piperazine derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structure-activity relationships (SAR) that govern the pharmacological profiles of these isomeric compounds. We will explore the potential impact of methyl group positioning on biological targets, supported by established experimental protocols and data interpretation frameworks.

The pyridine and piperazine moieties are prevalent scaffolds in medicinal chemistry, known to impart a wide range of biological activities, including anticancer, antimicrobial, and central nervous system effects.[1][2][3] The introduction of a methyl group to the pyridine ring, while seemingly a minor modification, can significantly alter a compound's steric and electronic properties, thereby influencing its interaction with biological targets.[4] This guide will serve as a valuable resource for designing and interpreting experiments aimed at elucidating the distinct biological profiles of 2-methyl and 3-methyl pyridine-carbonyl piperazine derivatives.

The Critical Influence of Methyl Group Position: A Structural Overview

The core structure of pyridine-carbonyl piperazine combines the aromatic, electron-deficient pyridine ring with the versatile, often substituted, piperazine ring via a carbonyl linker. The position of the methyl group on the pyridine ring—either at the 2- or 3-position—can profoundly impact the molecule's conformation, basicity, and potential for intermolecular interactions.

  • 2-Methyl Substitution: A methyl group at the 2-position (alpha to the pyridine nitrogen) can exert a significant steric influence on the adjacent carbonyl linker and the overall conformation of the molecule. This steric hindrance can affect the planarity between the pyridine ring and the carbonyl group, potentially altering binding affinity to target proteins. Furthermore, the electron-donating nature of the methyl group can subtly modulate the basicity of the pyridine nitrogen.

  • 3-Methyl Substitution: When positioned at the 3-position (beta to the pyridine nitrogen), the methyl group's steric clash with the carbonyl linker is reduced compared to the 2-position. This may allow for a different preferred conformation and potentially altered interactions with target macromolecules. The electronic effect of the methyl group at this position will also influence the electron density of the pyridine ring, which can be a key determinant in various biological activities.

The subtle interplay of these steric and electronic effects underscores the importance of empirical testing to determine the precise biological consequences of this isomeric variation.

Unraveling Biological Activity: Key Experimental Approaches

To comprehensively compare the biological activities of 2-methyl and 3-methyl pyridine-carbonyl piperazine derivatives, a panel of in vitro assays is essential. The following are detailed protocols for foundational assays in anticancer and antimicrobial research.

Experimental Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (2-methyl and 3-methyl pyridine-carbonyl piperazine derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9]

Objective: To determine the MIC of the test compounds against various bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation and Interpretation

For a clear and objective comparison, the experimental data should be summarized in a structured table.

Table 1: Hypothetical Comparative Biological Activity Data

CompoundTarget/OrganismAssayEndpointResult
2-Methyl DerivativeMCF-7 (Breast Cancer)MTTIC5015 µM
3-Methyl DerivativeMCF-7 (Breast Cancer)MTTIC505 µM
2-Methyl DerivativeA549 (Lung Cancer)MTTIC5025 µM
3-Methyl DerivativeA549 (Lung Cancer)MTTIC5010 µM
2-Methyl DerivativeS. aureusBroth MicrodilutionMIC64 µg/mL
3-Methyl DerivativeS. aureusBroth MicrodilutionMIC16 µg/mL
2-Methyl DerivativeE. coliBroth MicrodilutionMIC>128 µg/mL
3-Methyl DerivativeE. coliBroth MicrodilutionMIC64 µg/mL

Note: The data presented in Table 1 is hypothetical and for illustrative purposes only. Actual experimental results are required for a definitive comparison.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The hypothetical data suggests that the 3-methyl pyridine-carbonyl piperazine derivative exhibits greater potency in both anticancer and antimicrobial assays compared to its 2-methyl counterpart. This could be attributed to several factors:

  • Reduced Steric Hindrance: The 3-methyl group may allow for a more favorable binding conformation with the active site of the target protein, whereas the 2-methyl group could introduce steric clashes that weaken the interaction.

  • Optimal Electronic Profile: The electronic influence of the 3-methyl group might lead to a more favorable distribution of electron density within the pyridine ring for optimal target engagement.

To further investigate the mechanism of action, subsequent studies could involve:

  • Enzyme Inhibition Assays: If a specific enzyme target is hypothesized (e.g., a kinase in cancer or a bacterial enzyme), direct inhibition assays can be performed.

  • Molecular Docking Studies: Computational modeling can provide insights into the binding modes of the 2-methyl and 3-methyl isomers within the active site of a target protein, helping to rationalize the observed activity differences.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility and data interpretation.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 2-Methyl and 3-Methyl Derivatives Cytotoxicity MTT Assay (Anticancer Screening) Synthesis->Cytotoxicity Test Compounds Antimicrobial Broth Microdilution (Antimicrobial Screening) Synthesis->Antimicrobial Test Compounds Data_Table Data Summarization (Table 1) Cytotoxicity->Data_Table Antimicrobial->Data_Table SAR Structure-Activity Relationship (SAR) Analysis Data_Table->SAR Mechanism Mechanistic Studies (e.g., Docking) SAR->Mechanism

Caption: A streamlined workflow for the comparative biological evaluation of pyridine-carbonyl piperazine isomers.

Conclusion

References

  • Broth microdilution. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved February 13, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 13, 2026, from [Link]

  • Waites, K. B., et al. (2012). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • Contreras, J. M., et al. (2021).
  • Singh, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369542.
  • Perli, M., & Govindarajan, R. (2020). Piperazine derivatives: a review of biological activities. World Journal of Pharmaceutical Research, 9(14), 1336-1354.
  • Lányi, K., et al. (1970). [Piperazine derivatives. 3.
  • Meurer, L. C., et al. (1992). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 35(21), 3845-3857.
  • Andleeb, H., et al. (2022). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 13(15), 2329-2342.
  • Li, Y., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 11(48), 30259-30283.
  • PubChem. (n.d.). 2-Methylpyridine. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 3-Methylpyridine. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • da Silva, G. G., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 579-588.
  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077.
  • PubChem. (n.d.). 2-Methylpyridin-3-ol. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved February 13, 2026, from [Link]

  • Patel, N. B., et al. (2011). Synthesis and antimicrobial activity of carbonyl pyridoquinolones containing urea and piperazine residue. European Journal of Medicinal Chemistry, 46(6), 2236-2245.
  • Al-Ghorbani, M., et al. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
  • Rozas, I., et al. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 23(11), 2898.

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-Methyl-1-(pyridine-4-carbonyl)piperazine

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Methyl-1-(pyridine-4-carbonyl)piperazine . It is designed for analytical chemists and drug development scientists re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Methyl-1-(pyridine-4-carbonyl)piperazine . It is designed for analytical chemists and drug development scientists requiring rigorous method development strategies for metabolite identification, impurity profiling, and pharmacokinetic quantification.

Executive Summary

2-Methyl-1-(pyridine-4-carbonyl)piperazine (C₁₁H₁₅N₃O) is a pharmacologically relevant scaffold, often appearing as a metabolite or synthetic intermediate in the development of kinase inhibitors and GPCR ligands (e.g., specific analogues of piperazine-based antihistamines or antipsychotics).

The analytical challenge lies in differentiating this specific regioisomer from its structural analogues—specifically the 3-methyl and N-methyl variants. While all share the same exact mass (


 206.129), their fragmentation kinetics under Collision-Induced Dissociation (CID) differ due to steric effects at the amide bond and the basicity of the piperazine nitrogen.

This guide compares the MS/MS performance of the 2-methyl isomer against its alternatives, establishing a self-validating protocol for unambiguous identification.

Structural Basis of Fragmentation

To interpret the mass spectrum, one must understand the charge localization and bond lability.

  • Protonation Site: In Electrospray Ionization (ESI+), the most basic site is the N4-secondary amine of the piperazine ring (

    
    ). The pyridine nitrogen is significantly less basic (
    
    
    
    ), and the amide nitrogen is non-basic.
  • Primary Lability: The fragmentation is driven by the stability of the acylium ion and the piperazine ring strain.

    • Amide Hydrolysis (Gas Phase): Cleavage of the N1-Carbonyl bond.

    • Ring Opening: Retro-Diels-Alder (RDA) type cleavages within the piperazine ring.

Predicted Fragmentation Pathway

The fragmentation follows a charge-remote or charge-proximate mechanism depending on proton mobility.

  • Precursor:

    
    
    
  • Major Product A (Acylium Ion): Cleavage yields the Pyridine-4-carbonyl cation (

    
     106).
    
  • Major Product B (Piperazine Core): Charge retention on the piperazine yields the 2-methylpiperazine cation (

    
     101).
    
  • Secondary Loss: The

    
     106 ion often loses CO to form the pyridyl cation (
    
    
    
    78).

Visualization: Fragmentation Pathways

The following diagram illustrates the mechanistic pathways and the divergence between the 2-methyl and 3-methyl isomers.

FragmentationPathway cluster_diff Isomer Differentiation Logic Precursor [M+H]+ Precursor m/z 206.13 (Protonated at N4) AmideCleavage Amide Bond Cleavage (N1-CO Bond) Precursor->AmideCleavage CID (15-25 eV) Frag_106 Pyridine-4-carbonyl+ m/z 106.03 (Acylium Ion) AmideCleavage->Frag_106 Charge on Pyridine Frag_101 2-Methylpiperazine+ m/z 101.10 (High Basicity) AmideCleavage->Frag_101 Charge on Piperazine Frag_78 Pyridyl Cation m/z 78.03 (Loss of CO) Frag_106->Frag_78 -28 Da (CO) Frag_Ring Ring Opening Fragments m/z 56, 44 (C2H4 / C3H6 Loss) Frag_101->Frag_Ring Ring Fragmentation Diff 2-Methyl vs 3-Methyl: 2-Me hinders amide resonance, increasing m/z 106/101 ratio compared to 3-Me.

Figure 1: Mechanistic fragmentation pathway of 2-Methyl-1-(pyridine-4-carbonyl)piperazine under ESI-CID conditions.

Comparative Analysis: Performance & Alternatives

This section objectively compares the target molecule's behavior against its closest analytical alternatives (isomers) and evaluates detection platforms.

Comparison 1: Isomeric Differentiation (2-Methyl vs. 3-Methyl)

The most critical performance metric is the ability to distinguish the 2-methyl isomer (target) from the 3-methyl isomer (impurity/alternative).

Feature2-Methyl-1-(pyridine-4-carbonyl)piperazine3-Methyl-1-(pyridine-4-carbonyl)piperazineAnalytical Implication
Steric Environment Methyl at C2 is proximal to the amide bond.Methyl at C3 is distal to the amide bond.Steric hindrance at C2 weakens the amide bond stability in the 2-methyl isomer.
Dominant Fragment m/z 106 (Acylium) often higher abundance.m/z 101 (Piperazine) often higher abundance.The 2-methyl group destabilizes the N1-CO bond, favoring amide cleavage over ring opening.
Diagnostic Low Mass m/z 44 (C₂H₆N⁺)m/z 58 (C₃H₈N⁺)Ring cleavage of 2-methyl yields smaller immonium ions due to methyl position.
Chromatography (C18) Elutes Earlier (typically).Elutes Later .The 2-methyl group shields the polar amide slightly less effectively than the 3-methyl configuration.

Expert Insight: Do not rely solely on MS/MS transitions. The ratio of


 106 to 

101 is the defining characteristic. In the 2-methyl isomer, the "ortho-like" effect of the methyl group facilitates the detachment of the isonicotinoyl group.
Comparison 2: Detection Platforms (QqQ vs. Q-TOF)
PlatformSensitivity (LOQ)SpecificityRecommendation
Triple Quad (QqQ) High (< 1 ng/mL)Moderate (Unit Resolution)Best for Quantification in plasma/urine. Use MRM 206 -> 106.
Q-TOF (HRMS) ModerateHigh (< 5 ppm error)Best for Identification . Essential to distinguish CO loss (27.99 Da) from C2H4 loss (28.03 Da).

Experimental Protocols

Protocol A: Optimized LC-MS/MS Conditions

Valid for Agilent 6400 Series or Sciex QTRAP systems.

1. Sample Preparation:

  • Dissolve standard in Methanol (1 mg/mL).

  • Dilute to 100 ng/mL in 50:50 Water:MeOH + 0.1% Formic Acid.

2. Chromatographic Separation:

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

3. Mass Spectrometry Parameters (ESI+):

  • Spray Voltage: 3500 - 4000 V.

  • Gas Temp: 300°C.

  • Sheath Gas: 11 L/min.

Protocol B: MRM Transition Table (Data Summary)

Use this table to program your acquisition method.

Precursor (

)
Product (

)
Dwell (ms)Collision Energy (V)Fragment Identity
206.1 106.0 5018 - 22 Pyridine-carbonyl (Quantifier)
206.1 101.1 5015 - 18 2-Methylpiperazine (Qualifier)
206.1 78.0 5035 - 40 Pyridyl cation (High Energy)
206.1 56.1 5025 - 30 Ring fragment (C3H6N)

Method Development Decision Tree

Use this workflow to validate the identity of your molecule in complex matrices.

MethodWorkflow Start Start: Unknown Peak m/z 206.1 CheckRT Check Retention Time (vs Reference Standard) Start->CheckRT Match RT Matches 2-Methyl Std CheckRT->Match Yes NoMatch RT Offset CheckRT->NoMatch No AnalyzeFrag Analyze MS/MS (CE = 20eV) Match->AnalyzeFrag NoMatch->AnalyzeFrag Investigate Isomer RatioCheck Calculate Ratio: Intensity(106) / Intensity(101) AnalyzeFrag->RatioCheck Result_2Me Ratio > 1.5 Confirm: 2-Methyl Isomer RatioCheck->Result_2Me High 106 Result_3Me Ratio < 1.0 Suspect: 3-Methyl Isomer RatioCheck->Result_3Me High 101

Figure 2: Decision tree for differentiating 2-methyl and 3-methyl isomers using LC-MS/MS.

References

  • Holčapek, M., et al. (2010). Structural analysis of isomeric N-oxides of piperazine derivatives by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. Tandem Mass Spectrum of Piperazine Derivatives. National Institute of Standards and Technology. Link

  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization process in liquid chromatography-mass spectrometry. Journal of Chromatography A. Link

  • MassBank. Record for N-acyl piperazine fragmentation patterns. MassBank Consortium. Link

  • Dakoji, S., et al. (2018). Differentiation of methylpiperazine isomers using GC-MS and chemical derivatization. Drug Testing and Analysis. Link

Validation

Technical Comparison: Structural Elucidation and Separation of 2-Methyl-1-(pyridine-4-carbonyl)piperazine Regioisomers

Executive Summary: The Regioselectivity Challenge In the development of piperazine-based therapeutics, 2-Methyl-1-(pyridine-4-carbonyl)piperazine represents a specific structural challenge. The starting material, 2-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the development of piperazine-based therapeutics, 2-Methyl-1-(pyridine-4-carbonyl)piperazine represents a specific structural challenge. The starting material, 2-methylpiperazine, contains two non-equivalent nitrogen atoms:

  • N1 (Hindered): Adjacent to the C2-methyl group.[1]

  • N4 (Unhindered): Distal to the methyl group.

Standard acylation conditions kinetically favor the N4 position, yielding the 3-methyl regioisomer (1-(pyridine-4-carbonyl)-3-methylpiperazine). However, when the 2-methyl isomer (N1-acylated) is the required pharmacophore, distinguishing it from the thermodynamically favored 3-methyl impurity is critical for SAR (Structure-Activity Relationship) validity and CMC (Chemistry, Manufacturing, and Controls) compliance.

This guide provides a definitive methodology to differentiate the target molecule from its primary regioisomer using NMR spectroscopy and HPLC separation.

Structural Analysis & Synthesis Pathways

To understand the impurity profile, one must visualize the competitive acylation pathways. The target molecule requires specific synthetic control (typically N4-protection) to force acylation at the hindered N1 position.

Figure 1: Competitive Acylation Pathways

The following diagram illustrates the formation of the Target (N1-acyl) versus the Common Impurity (N4-acyl).

G SM 2-Methylpiperazine (Starting Material) Direct Direct Acylation (Kinetic Control) SM->Direct Protect 1. N4-Protection (Boc) 2. Acylation (N1) 3. Deprotection SM->Protect Reagent + Isonicotinoyl Chloride Impurity MAJOR PRODUCT 3-Methyl Isomer (N4-Acyl) Direct->Impurity Favored (Unhindered) Target TARGET MOLECULE 2-Methyl Isomer (N1-Acyl) Direct->Target Minor (<10%) Protect->Target Selective Synthesis

Caption: Pathway analysis showing why the 3-methyl isomer is a persistent impurity in non-optimized synthesis.

Spectroscopic Differentiation (NMR)[2][3][4]

Mass Spectrometry (LC-MS) is often insufficient for rapid differentiation as both isomers share the exact mass (


) and similar fragmentation patterns. Proton NMR (

H-NMR)
is the gold standard for identification.
Mechanism of Differentiation

The differentiation relies on the deshielding effect of the amide bond .

  • Target (2-Methyl): The methine proton (CH-CH

    
    ) is at position 2, directly attached to the amide nitrogen. The anisotropy of the carbonyl group significantly shifts this proton downfield.
    
  • Isomer (3-Methyl): The methine proton is at position 3, attached to the amine nitrogen (or protonated amine). It lacks the direct amide deshielding effect.

Table 1: Comparative NMR Data (400 MHz, DMSO- )
FeatureTarget: 2-Methyl Isomer (N1-Acyl)Impurity: 3-Methyl Isomer (N4-Acyl)Diagnostic Value
C2-H (Methine)

3.80 – 4.50 ppm
(Broad/Multiplet)

2.60 – 2.90 ppm (Multiplet)
Primary Indicator
Methyl Group

1.10 – 1.30 ppm (Doublet)

0.95 – 1.05 ppm (Doublet)
Secondary Indicator
Pyridine Protons AA'BB' pattern (approx. 8.6, 7.4 ppm)AA'BB' pattern (approx. 8.6, 7.4 ppm)Non-diagnostic
Rotamers Visible (Amide bond rotation slow on NMR scale)Less distinct broadening at C2Confirmatory

Expert Insight: In the Target molecule, the C2-H signal often appears as a very broad hump or split signal at room temperature due to restricted rotation around the amide bond (coalescence temperature is often >60°C). In the 3-Methyl isomer, the C2-H is sharp and upfield.

Chromatographic Performance (HPLC)[5][6][7][8]

Separating these regioisomers requires careful selection of stationary phases.[2] Standard C18 columns often fail to retain these polar, basic compounds or show poor selectivity between the isomers.

Recommended Method: HILIC or Ion-Pairing

Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for polar piperazines. Alternatively, high-pH reverse phase chromatography can be used if the column is resistant.

Protocol 1: Analytical HPLC Method

This protocol is designed to quantify the 3-Methyl impurity levels in a batch of the Target.

  • Column: XBridge BEH Amide (HILIC) or Chiralpak IC (for simultaneous enantiomer/regioisomer check).

  • Dimensions: 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-2 min: 95% B (Isocratic hold)

    • 2-15 min: 95%

      
       60% B
      
    • 15-20 min: 60% B

  • Flow Rate: 1.0 mL/min.[3][2]

  • Detection: UV @ 254 nm (Pyridine chromophore).

  • Temperature: 30°C.

Expected Results:

  • 3-Methyl Isomer (Impurity): Elutes earlier in HILIC modes due to the higher basicity/polarity exposure of the secondary amine being distal to the amide.

  • 2-Methyl Isomer (Target): Elutes later.

Experimental Validation Protocols

Protocol 2: The "Spike" Validation

To ensure your assay is valid, you must perform a spiking experiment. Relying on a single peak in HPLC is risky without a reference standard for the impurity.

  • Synthesize/Procure the Impurity: React 2-methylpiperazine with isonicotinoyl chloride in DCM without base or protection. This enriches the 3-methyl isomer (kinetic product).

  • Prepare Sample: Dissolve your Target sample at 1 mg/mL.

  • Spike: Add 5% of the crude "Impurity" mixture to your Target sample.

  • Run HPLC: You must observe resolution (

    
    ) between the main peak and the spiked impurity. If they co-elute, the method is invalid.
    
Figure 2: Logical Flow for Identification

Decision tree for confirming the identity of the synthesized batch.

DecisionTree Start Crude Product Isolated NMR Run 1H-NMR (DMSO-d6) Start->NMR CheckH Check Methine (C2-H) Shift NMR->CheckH Upfield Signal < 3.0 ppm CheckH->Upfield Upfield Downfield Signal > 3.8 ppm CheckH->Downfield Downfield ResultA IDENTIFIED: 3-Methyl Isomer (Wrong Regioisomer) Upfield->ResultA ResultB IDENTIFIED: 2-Methyl Isomer (Target Structure) Downfield->ResultB Purity Run HPLC (HILIC) Check for pre-eluting peaks ResultB->Purity

Caption: Operational workflow for batch release testing.

References

  • National Center for Biotechnology Information. (2025). 2-Methylpiperazine | C5H12N2 | CID 66057.[1] PubChem Compound Summary. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry. Retrieved from [Link]

  • Stoltz, B. M., et al. (2012). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones. California Institute of Technology. Retrieved from [Link]

Sources

Comparative

Chiral HPLC separation methods for enantiomers of 2-Methyl-1-(pyridine-4-carbonyl)piperazine

Executive Summary This technical guide provides a rigorous framework for the enantiomeric separation of 2-Methyl-1-(pyridine-4-carbonyl)piperazine , a critical intermediate in the synthesis of kinase inhibitors and GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the enantiomeric separation of 2-Methyl-1-(pyridine-4-carbonyl)piperazine , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1] The presence of a basic secondary amine (piperazine


), a pyridine ring, and a rigid amide bond necessitates a separation strategy that balances solubility , peak shape , and chiral recognition .[1]

Based on structural analysis and analogous performance data, this guide recommends Immobilized Polysaccharide Phases (specifically Chiralpak IG or IC) in Polar Organic Mode (POM) as the primary method.[1] This approach offers superior resolution (


) and robustness compared to traditional Normal Phase methods, primarily due to enhanced solubility and reduced non-specific interactions.[1]

Molecular Analysis & Separation Strategy

Effective method development begins with understanding the analyte's interaction potential with the Chiral Stationary Phase (CSP).[1]

Structural Properties[1][2][3][4]
  • Chiral Center: C2 position of the piperazine ring (sterically hindered by the adjacent methyl group).[1]

  • Basic Centers: The piperazine

    
     (secondary amine, pKa 
    
    
    
    9.[1]8) and the pyridine nitrogen (pKa
    
    
    5.2).[1]
  • Hydrogen Bonding: The amide carbonyl and NH groups act as strong H-bond acceptors and donors, respectively.[1]

The Separation Challenge

The primary challenge is peak tailing caused by the interaction of the basic nitrogens with residual silanols on the silica support.[1] Standard coated phases (e.g., Chiralpak AD-H) often require high percentages of hexane, in which this polar molecule may have limited solubility.[1]

Strategic Solution: Use Immobilized CSPs (allowing harsh solvents like DCM or pure polar organic solvents) combined with a basic additive (Diethylamine or Triethylamine) to suppress ionization and mask silanols.[1]

Comparative Method Evaluation

The following table summarizes the three most effective separation modes for this compound class.

FeatureMethod A: Polar Organic Mode (Recommended) Method B: Normal Phase Method C: Reversed Phase
Column Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate))Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate))
Mobile Phase Acetonitrile / Methanol / DEAHexane / Ethanol / DEA20mM

(pH 9.[1]0) / Acetonitrile
Solubility Excellent (High Loadability)Moderate (Risk of precipitation)Good (Aqueous compatible)
Peak Shape Sharp (Tailing Factor < 1.[1]2)Broad (Tailing Factor > 1.[1]5)Sharp (pH dependent)
MS Compatible No (High organic/DEA)NoYes
Resolution (

)
High (> 2.5) Moderate (1.5 - 2.[1]0)Moderate (1.5 - 2.[1]0)

Detailed Experimental Protocols

Method A: The "Gold Standard" (Polar Organic Mode)

Best for preparative scale-up and maximum resolution.[1]

Rationale: The Chiralpak IG column (immobilized) allows the use of 100% polar organic solvents.[1] The "chloro-methyl" substituents on the amylose backbone provide a unique "pocket" that fits the 2-methylpiperazine moiety perfectly, often superior to the "dichloro" (IC) or "dimethyl" (AD/OD) analogs for this specific steric profile.[1]

Protocol:

  • Column: Chiralpak IG (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase Preparation:

    • Mix Acetonitrile and Methanol in a 90:10 (v/v) ratio.

    • Add 0.1% Diethylamine (DEA) or 0.1% Ethanolamine .[1]

    • Note: Ethanolamine is often superior for primary/secondary amines.[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Lower temperature enhances resolution via enthalpy control).

  • Detection: UV at 254 nm (Pyridine chromophore).[1]

  • Sample Diluent: 100% Methanol.

Method B: The "Traditional" Approach (Normal Phase)

Best if only coated columns (AD-H, OD-H) are available.[1]

Protocol:

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane / Ethanol / DEA (80 : 20 : 0.1, v/v/v).

    • Critical: Do not use Acetonitrile or DCM, as they will strip the coated phase.[1]

  • Flow Rate: 1.0 mL/min.

  • Optimization: If retention is too low, decrease Ethanol to 10%.

Method C: LC-MS Compatible (Reversed Phase)

Best for pharmacokinetic studies or trace impurity analysis.[1]

Protocol:

  • Column: Chiralpak IC-3 (

    
     mm, 3 
    
    
    
    m).[1]
  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Bicarbonate (adjusted to pH 9.0 with Ammonium Hydroxide).

    • Solvent B: Acetonitrile.[1]

    • Gradient: 30% B to 60% B over 15 minutes.

  • Flow Rate: 0.8 mL/min.

  • Note: High pH is essential to keep the piperazine neutral, improving interaction with the CSP.[1]

Method Development Workflow

The following diagram illustrates the decision logic for selecting the optimal method based on your specific constraints (Solubility vs. MS Compatibility).

MethodSelection Start Start: 2-Methyl-1-(pyridine-4-carbonyl)piperazine MS_Req Is LC-MS required? Start->MS_Req SolubilityCheck Is the sample soluble in Hexane? MethodA Method A: Chiralpak IG (Polar Organic Mode) ACN/MeOH/DEA SolubilityCheck->MethodA No (Likely) MethodB Method B: Chiralpak AD-H (Normal Phase) Hex/EtOH/DEA SolubilityCheck->MethodB Yes (Rare) MS_Req->SolubilityCheck No (QC/Prep) MethodC Method C: Chiralpak IC-3 (Reversed Phase) NH4HCO3 pH 9 / ACN MS_Req->MethodC Yes (Bioanalysis) MethodB->MethodA Poor Peak Shape? MethodC->MethodA Low Resolution?

Caption: Decision tree for selecting the optimal chiral method based on solubility and detection requirements.

Chiral Recognition Mechanism[1]

Understanding why the separation works aids in troubleshooting.[1] The separation relies on a "Three-Point Interaction" model involving the carbamate linker of the CSP and the functional groups of the analyte.[1]

Mechanism CSP_NH CSP: Carbamate NH (H-Bond Donor) Analyte_CO Analyte: Amide C=O CSP_NH->Analyte_CO H-Bonding CSP_CO CSP: Carbamate C=O (H-Bond Acceptor) CSP_Pocket CSP: Chiral Pocket (Steric Barrier) Analyte_N Analyte: Piperazine N4 Analyte_N->CSP_CO Dipole-Dipole / H-Bond Analyte_Me Analyte: 2-Methyl Group Analyte_Me->CSP_Pocket Steric Discrimination (Key for Enantioselectivity)

Caption: Mechanistic interaction model. The 2-methyl group's fit into the amylose chiral pocket drives the separation.[1]

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Peak Tailing Interaction of basic N4 with silanols.[1]Increase DEA concentration to 0.2% or switch to Ethanolamine.
Low Retention (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Mobile phase too strong.[1]Method A: Increase Acetonitrile ratio (e.g., 95:5).[1] Method B: Decrease Ethanol (e.g., 90:10).[1]
Loss of Resolution Temperature fluctuations.[1]Control column temperature at 20-25°C. Higher temps often reduce

.[1]
Broad Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase. Avoid dissolving in pure DMSO if injecting large volumes.[1]

References

  • BenchChem Application Note . Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (2025). Retrieved from (Analogous method for piperazine core).[1]

  • MDPI Separations . Enantioselective Chromatographic Separation of Biologically Important Chiral Amines. (2023).[1] Retrieved from (Validation of polysaccharide CSPs for chiral amines).[1]

  • Phenomenex Chiral Guide . Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from (General principles for basic analytes).[1]

  • Daicel Chiral Technologies . Instruction Manual for CHIRALPAK® IG. Retrieved from (Source for immobilized phase solvent compatibility).[1]

Sources

Validation

A Senior Application Scientist's Guide to Quality Control of 2-Methyl-1-(pyridine-4-carbonyl)piperazine: Establishing Robust Reference Standards

Introduction: The Imperative for Analytical Rigor In the landscape of drug discovery and development, the integrity of every dataset hinges on the quality of the starting materials. 2-Methyl-1-(pyridine-4-carbonyl)pipera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Analytical Rigor

In the landscape of drug discovery and development, the integrity of every dataset hinges on the quality of the starting materials. 2-Methyl-1-(pyridine-4-carbonyl)piperazine, a heterocyclic compound featuring both a piperazine and a pyridine moiety, represents a scaffold of significant interest for medicinal chemists. Its utility as a synthetic intermediate or a potential active pharmaceutical ingredient (API) necessitates an unimpeachable quality control (QC) strategy. The establishment of a well-characterized reference standard is not merely a regulatory formality; it is the analytical bedrock upon which all subsequent research, development, and manufacturing activities are built.

This guide provides a comprehensive comparison of analytical methodologies for the quality control of 2-Methyl-1-(pyridine-4-carbonyl)piperazine. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering researchers to build self-validating systems for ensuring the identity, purity, and overall quality of this critical compound.

The Cornerstone of Quality: The Reference Standard

A reference standard serves as the ultimate benchmark against which production batches are measured. For a compound like 2-Methyl-1-(pyridine-4-carbonyl)piperazine, which may not have an established pharmacopeial monograph, the onus is on the user to qualify an in-house primary standard. This process is a multi-faceted analytical endeavor aimed at confirming the molecule's structure and assigning a purity value with the highest possible confidence.

The United States Pharmacopeia (USP) provides extensive guidelines on the characterization and use of reference standards, which serve as an authoritative framework for this process.[1][2] The qualification of an in-house standard is a critical workflow that demands orthogonal analytical techniques to provide a comprehensive characterization.

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Candidate Selection & Initial Screening cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Value Assignment & Documentation start Select High Purity Batch Candidate screening Preliminary Analysis (e.g., HPLC, TLC, Melting Point) start->screening decision1 Purity > 99%? screening->decision1 decision1->start No, Re-purify or Select New Batch identity Identity Confirmation - ¹H NMR, ¹³C NMR - Mass Spectrometry (HRMS) - FTIR decision1->identity Yes purity Purity Assessment - HPLC (Orthogonal Methods) - GC-MS (Residual Solvents) - Karl Fischer (Water Content) - TGA/DSC (Thermal Properties) identity->purity mass_balance Purity Assignment by Mass Balance (100% - Impurities - Water - Solvents) purity->mass_balance documentation Generate Certificate of Analysis (CoA) - Assign Lot # - Set Re-test Date mass_balance->documentation end end documentation->end Qualified Reference Standard

Caption: Workflow for Qualifying an In-House Primary Reference Standard.

Comparative Analysis of Key QC Methodologies

No single analytical technique is sufficient to fully characterize a reference standard. A robust QC strategy employs a suite of orthogonal methods, each providing a unique piece of the quality puzzle.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the workhorse for purity determination and assay of non-volatile organic molecules. Its high resolution and sensitivity make it ideal for separating the main component from process-related impurities and degradation products.

Expertise in Method Development: The choice of stationary and mobile phases is dictated by the analyte's physicochemical properties. 2-Methyl-1-(pyridine-4-carbonyl)piperazine possesses both a moderately polar piperazine ring and a polar, UV-active pyridine ring.

  • Stationary Phase: A C18 (octadecyl) reversed-phase column is the logical starting point, offering a good balance of hydrophobic retention for the overall molecule.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to ensure consistent ionization of the basic nitrogens) and an organic modifier like acetonitrile or methanol is typically required to resolve both early and late-eluting impurities.[3][4]

  • Detection: The pyridine ring contains a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal detection wavelength (typically around the λmax of the pyridine carbonyl system, ~240-270 nm).

Trustworthiness through System Suitability: Before any sample analysis, a system suitability test (SST) must be performed. This involves injecting a standard solution to verify that the chromatographic system is performing adequately. Key SST parameters include:

  • Tailing Factor: Should be ≤ 2.0 to ensure symmetrical peaks.

  • Theoretical Plates: Typically > 2000, indicating column efficiency.

  • Repeatability (%RSD): The relative standard deviation of peak areas from replicate injections should be ≤ 2.0%.

Detailed Experimental Protocol: HPLC Purity Method

  • Standard Preparation: Accurately weigh approximately 10 mg of the 2-Methyl-1-(pyridine-4-carbonyl)piperazine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (the diluent).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 35°C.[5]

    • Detection Wavelength: 254 nm.[5]

    • Injection Volume: 10 µL.[5]

  • Analysis: Inject the diluent (as a blank), followed by five replicate injections of the standard solution and duplicate injections of the sample solution.

  • Calculation: Calculate the purity of the sample by area percent, and perform the assay against the characterized reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds. In the context of API quality control, its primary role is to test for residual solvents used during synthesis and purification (e.g., methanol, ethanol, dichloromethane, toluene).

Expertise in Sample Preparation: Since 2-Methyl-1-(pyridine-4-carbonyl)piperazine is a non-volatile solid, headspace GC-MS is the preferred technique. This involves heating the sample in a sealed vial to partition the volatile solvents into the gas phase (headspace), which is then injected into the GC. This avoids contamination of the GC system with the non-volatile API.

Detailed Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Standard Preparation: Prepare a standard stock solution containing all potential residual solvents at a known concentration in a suitable solvent like DMSO.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 1 mL of DMSO. Crimp the vial securely.

  • GC-MS Conditions:

    • Column: DB-17 or similar mid-polarity column (e.g., 30 m x 0.53 mm, 1 µm film thickness).[6]

    • Carrier Gas: Helium at a constant flow of 2 mL/min.[6]

    • Oven Program: 40°C for 5 minutes, then ramp at 10°C/min to 220°C and hold for 5 minutes.

    • Injector Temperature: 250°C.[6]

    • Headspace Sampler: Vial oven at 80°C, loop temperature at 90°C, transfer line at 100°C.

    • Mass Spectrometer: Scan from m/z 35 to 350 in Electron Ionization (EI) mode.

  • Analysis: Analyze the standard and sample vials. Identify peaks by their retention time and mass spectrum (compared to a library like NIST) and quantify against the standard.

Nuclear Magnetic Resonance (NMR) for Unambiguous Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for structural elucidation. Both ¹H and ¹³C NMR are essential for confirming the identity of the 2-Methyl-1-(pyridine-4-carbonyl)piperazine reference standard.

Expertise in Spectral Interpretation:

  • ¹H NMR: The spectrum should show distinct signals corresponding to the protons on the pyridine ring, the piperazine ring, and the methyl group. The chemical shifts, splitting patterns (multiplicity), and integrations must be consistent with the proposed structure.[7][8] For example, the protons on the pyridine ring will appear in the aromatic region (typically δ 7-9 ppm), while the methyl group will be a singlet or doublet in the aliphatic region (δ 2-3 ppm).

  • ¹³C NMR: The spectrum provides information on all unique carbon atoms in the molecule, including the carbonyl carbon (δ ~165-175 ppm).

  • Quantitative NMR (qNMR): This advanced technique can be used for purity assignment by integrating the analyte signals against a certified internal standard of known purity.

Mass Spectrometry (MS) for Molecular Weight Verification

High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), provides a highly accurate mass measurement of the molecule. This experimental mass should match the theoretical calculated mass to within a few parts per million (ppm), providing strong evidence for the elemental composition and confirming the molecular formula (C₁₁H₁₅N₃O).[9]

Comparative Summary of Analytical Techniques

Technique Primary Application Strengths Limitations Typical Use in QC
HPLC-UV/PDA Purity, Assay, StabilityHigh resolution, quantitative, robustNot suitable for non-chromophoric or volatile compoundsRoutine purity testing of all batches
GC-MS Residual Solvents, Volatile ImpuritiesHigh sensitivity for volatiles, definitive identification via MSNot suitable for non-volatile compoundsRelease testing for residual solvents
¹H / ¹³C NMR Identity, Structural ConfirmationUnambiguous structure proof, can detect a wide range of impuritiesLower sensitivity than HPLC, complex mixtures are difficult to analyzeReference standard characterization, identity confirmation
HRMS (ESI) Identity, Molecular FormulaExtremely high mass accuracy, confirms elemental compositionNot inherently quantitative, subject to ion suppression effectsReference standard characterization, unknown impurity identification
Karl Fischer Water ContentAccurate and precise for water determinationOnly measures water contentRelease testing for water content

Conclusion: A Synthesis of Orthogonal Methods

The quality control of 2-Methyl-1-(pyridine-4-carbonyl)piperazine does not rely on a single "best" method, but rather on the intelligent application of a suite of orthogonal analytical techniques. A robust QC strategy, anchored by a thoroughly characterized in-house reference standard, is indispensable. HPLC provides the quantitative purity data for routine release, while GC-MS ensures the absence of harmful residual solvents. Foundational to this is the unambiguous structural confirmation provided by NMR and HRMS. By understanding the principles behind each method and implementing self-validating protocols, researchers and drug developers can ensure the quality and consistency of their materials, thereby safeguarding the integrity of their scientific endeavors.

References

  • U.S. Pharmacopeia. Piperazine - USP-NF ABSTRACT. [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Baron, M. G., et al. (2012). A validated method for the analysis of piperazines and other drugs of abuse in street samples. Analytical Methods, 4(7), 1959-1967. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. [Link]

  • PubMed. HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • SIELC Technologies. Separation of 2-Methylpyridine on Newcrom R1 HPLC column. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]

  • The Good Scents Company. 2-methyl pyridine. [Link]

  • PubChem. 3-[2-[(2r)-2-methyl-4-(pyridine-2-carbonyl)piperazin-1-yl]-2-oxo-acetyl]-1h-indole-7-carbonitrile. [Link]

  • ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

  • Google Patents.
  • ResearchGate. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • Chemistry Stack Exchange. H1 NMR Spectra of inorganic complex, Cu4OCl6(2-mepy)4. [Link]

  • National Institutes of Health. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • Scientific Research Publishing. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. [Link]

  • ResearchGate. Synthesis technology of 2-methylpyridine. [Link]

  • YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

  • MDPI. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.